3-HC-Gluc
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132929-88-5 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 3-Hydroxycotinine-O-Glucuronide (3-HC-Gluc) in Nicotine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 3-hydroxycotinine-O-glucuronide (3-HC-Gluc) in the metabolic pathway of nicotine. It covers the formation, quantification, and significance of this major metabolite, presenting key data in a structured format and detailing relevant experimental protocols.
Introduction to Nicotine Metabolism
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, primarily in the liver. The main metabolic pathway involves the conversion of nicotine to cotinine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2A6[1][2][3]. Cotinine is then further metabolized, with one of the most significant routes being the formation of trans-3'-hydroxycotinine (3-HC)[4][5][6]. This subsequent hydroxylation is also primarily mediated by CYP2A6[2][7].
Formation and Significance of this compound
trans-3'-hydroxycotinine undergoes a phase II detoxification reaction known as glucuronidation, resulting in the formation of trans-3'-hydroxycotinine-O-glucuronide (this compound)[5][8]. This process involves the conjugation of glucuronic acid to the hydroxyl group of 3-HC, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes[8][9]. Specifically, UGT2B17 has been identified as a key enzyme in the formation of 3-HC-O-Gluc, with UGT1A9 and UGT2B7 also contributing to this process[8][10].
This compound, along with its precursor 3-HC, represents a substantial portion of the nicotine dose excreted in urine, accounting for 40-60% of the total nicotine uptake[4][11]. This makes this compound a critical biomarker for assessing nicotine exposure and understanding individual variations in nicotine metabolism[1][5][12]. The ratio of 3-HC to cotinine, known as the nicotine metabolite ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism[6][7][13].
Quantitative Data on Nicotine Metabolites
The following table summarizes the quantitative data on the urinary excretion of major nicotine metabolites, providing a clear comparison of their relative abundance.
| Metabolite | Percentage of Nicotine Dose in Urine | Reference |
| Nicotine | 8-10% | [14] |
| Nicotine-N-glucuronide | 3-5% | [3][4] |
| Cotinine | 10-15% | [4][14] |
| Cotinine-N-glucuronide | 12-17% | [4] |
| trans-3'-hydroxycotinine (3-HC) | 33-40% | [4] |
| trans-3'-hydroxycotinine-O-glucuronide (this compound) | 7-9% | [4] |
| Nicotine-N'-oxide | 4-7% | [3][4] |
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique[15][16].
4.1.1. Sample Preparation
-
Urine Collection: Collect urine samples from subjects.
-
Dilution: Dilute the urine samples (e.g., 100-fold) with water or a suitable buffer.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., 3-HC-d3-glucuronide) to the diluted urine samples to correct for matrix effects and variations in instrument response.
-
Solid Phase Extraction (SPE) (Optional): For cleaner samples, an SPE step can be employed. A mixed-mode cation exchange (MCX) sorbent is often used.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent, often containing a small amount of base (e.g., ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.
-
4.1.3. Direct vs. Indirect Measurement
It is important to note that direct determination of the glucuronide metabolite is superior to indirect measurement involving enzymatic hydrolysis with β-glucuronidase, as the latter can lead to a loss of metabolites during sample preparation[15].
Visualizations
Nicotine Metabolism Pathway
Caption: Major metabolic pathway of nicotine leading to the formation of this compound.
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound in urine.
References
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of biomarkers to guide precision treatment for tobacco use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urine levels of nicotine and its metabolites in young population exposed to second-hand smoke in nightclubs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of trans-3'-hydroxycotinine glucuronide (3-HC-Gluc) in Humans: A Technical Guide
This guide provides a detailed overview of the pharmacokinetics of trans-3'-hydroxycotinine glucuronide (3-HC-Gluc), a major metabolite of nicotine, in humans. The information is intended for researchers, scientists, and professionals involved in drug development and tobacco exposure research.
Introduction
trans-3'-hydroxycotinine (3-HC) is a primary metabolite of cotinine, which itself is the main proximate metabolite of nicotine.[1] The metabolism of 3-HC includes glucuronidation to form trans-3'-hydroxycotinine glucuronide (this compound).[1][2] Understanding the pharmacokinetic profile of this compound is crucial for quantifying nicotine exposure and studying individual variations in nicotine metabolism.[1][2]
Metabolic Pathway
Nicotine is first metabolized to cotinine, which is then further metabolized to 3-HC. A significant portion of 3-HC is then conjugated with glucuronic acid to form this compound before excretion.
Metabolic pathway of nicotine to this compound.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of 3-HC and this compound in humans, derived from a study involving intravenous infusion of 3-HC in cigarette smokers.[1][2]
Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine (3-HC) in Smokers
| Parameter | Mean Value | Unit |
| Total Plasma Clearance | 1.3 | ml min⁻¹ kg⁻¹ |
| Renal Excretion of Unchanged Drug | 63 | % of total clearance |
| Steady State Volume of Distribution | 0.66 | l kg⁻¹ |
| Elimination Half-life (in urine) | 6.4 (range: 3.9–8.7) | hours |
Data from a study with eight cigarette smokers after intravenous infusion of 3-HC.[1][2]
Table 2: Urinary Excretion of 3-HC and this compound
| Analyte | Mean Excretion (% of infused 3-HC dose) | Range (%) |
| Unchanged 3-HC | 87 | 38–100 |
| This compound | 29 | 11–52 |
Data represents the mean recovery in urine after intravenous infusion of 3-HC.[1]
Table 3: Elimination Half-life of 3-HC and this compound in Urine
| Analyte | Mean Elimination Half-life | Range | Unit |
| 3-HC | 6.4 | 3.9–8.7 | hours |
| This compound | 7.2 | 4.6–9.4 | hours |
The elimination half-lives of 3-HC and this compound in urine were not significantly different from one another.[1]
Experimental Protocols
The data presented above was obtained from a clinical study with a specific experimental protocol.
Study Design:
Workflow of the clinical study on 3-HC pharmacokinetics.
Detailed Methodology:
-
Subjects: The study enrolled eight healthy cigarette smokers.[1][2]
-
Washout Period: Participants underwent a 5-day period of supervised non-smoking before the administration of 3-HC.[1][2]
-
Dosing: Each subject received a 60-minute intravenous infusion of (3’R,5’S)-trans-3’-hydroxycotinine at a rate of 4 µg kg⁻¹ min⁻¹.[1][2]
-
Sample Collection: Plasma and urine samples were collected to measure the levels of 3-HC and this compound.[1][2]
-
Data Analysis: The pharmacokinetic parameters of plasma 3-HC were determined using model-independent methods.[1] Renal clearances were calculated based on plasma and urine excretion data collected over an 8-hour period following the start of the infusion.[1] The elimination half-lives of 3-HC and this compound in urine were calculated by linear regression of the log urine excretion rate versus time during the terminal log-linear phase.[1]
Key Findings and Implications
The primary route of elimination for 3-HC is renal excretion, with a substantial portion being excreted unchanged in the urine.[1][2] Glucuronidation represents a significant metabolic pathway for 3-HC, with approximately 29% of an administered dose being excreted as this compound.[1][2] The steady-state volume of distribution for 3-HC is smaller than that of nicotine and cotinine, which is consistent with its higher polarity and water solubility.[1] These findings contribute to a more comprehensive understanding of nicotine metabolism and can be valuable for assessing human exposure to tobacco products and for research into individual differences in drug metabolism.[1][2]
References
In vivo formation of 3-hydroxycotinine glucuronide
An In-Depth Technical Guide to the In Vivo Formation of 3-Hydroxycotinine Glucuronide
Introduction
Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, primarily in the liver. The pathways and rates of nicotine metabolism are of significant interest to researchers in toxicology, pharmacology, and drug development, as they influence nicotine clearance, exposure to metabolites, and individual smoking behaviors. A crucial step in this metabolic cascade is the conversion of nicotine to cotinine, which is subsequently hydroxylated to form trans-3'-hydroxycotinine (3-HC). 3-HC is the most abundant urinary metabolite of nicotine, accounting for a substantial portion of the initial nicotine dose.[1]
This metabolite undergoes further Phase II biotransformation via glucuronidation, a key detoxification process that increases its water solubility and facilitates its excretion. This guide provides a detailed examination of the in vivo formation of 3-hydroxycotinine glucuronide (3-HC-Gluc), covering the enzymatic pathways, quantitative pharmacokinetics, and detailed experimental protocols for its analysis.
Metabolic Pathway of Nicotine to 3-Hydroxycotinine Glucuronide
The formation of this compound is a multi-step enzymatic process. It begins with the Phase I metabolism of nicotine and cotinine, followed by the Phase II conjugation of 3-HC with glucuronic acid.
-
Nicotine → Cotinine: Approximately 70-80% of nicotine is converted to cotinine.[2] This two-step transformation is initiated by cytochrome P450 enzymes, primarily CYP2A6 , to produce a nicotine-iminium ion.[2][3] This intermediate is then converted to cotinine by the enzyme aldehyde oxidase (AOX1) .[2]
-
Cotinine → trans-3'-hydroxycotinine (3-HC): Cotinine is further metabolized through hydroxylation at the 3' position to form 3-HC. This reaction is also catalyzed predominantly by CYP2A6 .[3][4] The ratio of 3-HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for CYP2A6 activity and the rate of nicotine metabolism.[3][5]
-
trans-3'-hydroxycotinine → 3-HC-Glucuronide: 3-HC is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. This can occur at two different sites on the molecule:
-
O-Glucuronidation: The hydroxyl group at the 3' position is conjugated to form an O-glucuronide. The primary enzymes responsible are UGT2B17 and UGT2B7 , with contributions from UGT1A9 .[6][7]
-
N-Glucuronidation: The nitrogen on the pyridine ring can also be conjugated, forming an N-glucuronide. This reaction is catalyzed by UGT2B10 and UGT1A4 .[6][8]
-
Human liver microsomes have been shown to catalyze both O- and N-glucuronidation.[8][9]
Quantitative Data and Pharmacokinetics
Quantitative analysis of 3-HC and its glucuronide is essential for understanding nicotine exposure and metabolism. The following tables summarize key pharmacokinetic and concentration data from published studies.
Table 1: Pharmacokinetic Parameters of trans-3'-hydroxycotinine (3-HC) in Smokers [1][10] (Data from a study involving intravenous infusion of 3-HC)
| Parameter | Mean Value | Range |
| Total Plasma Clearance | 1.3 mL/min/kg | - |
| Renal Excretion (Unchanged 3-HC) | 63% of total clearance | - |
| Dose Excreted as 3-HC-Glucuronide | 29% | 11% - 52% |
| Dose Recovered as Unchanged 3-HC in Urine | 87% | 38% - 100% |
Table 2: In Vitro Glucuronidation Rates of 3-HC in Human Liver Microsomes [8][9]
| Parameter | Mean Rate (pmol/min/mg protein) | Range |
| N-Glucuronidation Rate | - | 6.0 - 38.9 |
| O-Glucuronidation Rate | - | 2.8 - 23.4 |
| Ratio of N- to O-Glucuronidation | - | 0.4 - 2.7 |
Table 3: Representative Urinary Concentrations of Nicotine Metabolites in Smokers [11]
| Metabolite | Mean Concentration (ng/mL) | Range (ng/mL) |
| Cotinine | 968 | 31 - 3,831 |
| Cotinine-glucuronide | 976 | 9 - 5,607 |
| trans-3'-hydroxycotinine | 3,529 | 13 - 21,337 |
| trans-3'-hydroxycotinine-glucuronide | 722 | 0 - 4,633 |
Experimental Protocols
Accurate quantification of 3-HC and its glucuronide conjugates requires robust and validated analytical methods. The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: In Vivo Pharmacokinetic Analysis
This protocol is based on clinical research studies designed to characterize the disposition of 3-HC.[1][10]
-
Subject Preparation: Recruit healthy smokers who provide informed consent. Subjects undergo a period of supervised abstinence from smoking (e.g., 5 days) to establish baseline.
-
Drug Administration: Administer a known dose of synthesized (3’R,5’S)-trans-3’-hydroxycotinine intravenously. A typical administration might be an infusion of 4 µg/kg/min for 60 minutes.[10]
-
Sample Collection: Collect blood and urine samples at predefined intervals before, during, and after the infusion (e.g., over 8-24 hours).
-
Sample Processing (Urine):
-
To measure free 3-HC , an aliquot of urine is analyzed directly.
-
To measure total 3-HC (free + glucuronidated), an aliquot of urine is incubated with β-glucuronidase to hydrolyze the conjugate.[1]
-
-
Analysis: Quantify 3-HC concentrations in plasma and processed urine samples using a validated method such as GC-MS or LC-MS/MS.
-
Data Calculation: Calculate pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) using model-independent methods. The amount of 3-HC-Glucuronide is determined by subtracting the free 3-HC concentration from the total 3-HC concentration post-hydrolysis.[1]
Protocol 2: Quantification of 3-HC and 3-HC-Glucuronide in Urine by LC-MS/MS
This protocol provides a general workflow for the simultaneous or separate quantification of free and conjugated metabolites.
-
Materials and Reagents:
-
Certified reference standards for cotinine, trans-3'-hydroxycotinine, and their glucuronide conjugates.
-
Deuterated internal standards (e.g., cotinine-d3, 3-HC-d3).[12]
-
LC-MS grade solvents (e.g., water, methanol, acetonitrile, formic acid).
-
Sample preparation supplies (e.g., solid-phase extraction cartridges or liquid-liquid extraction solvents).
-
-
Sample Preparation:
-
Direct Measurement (Free + Glucuronide):
-
Pipette 50-100 µL of urine into a microcentrifuge tube.
-
Add an aqueous solution containing deuterated internal standards.
-
Dilute 100-fold with LC-MS grade water.[11]
-
Vortex and centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Indirect Measurement (Total Metabolite via Hydrolysis):
-
Pipette 100 µL of urine into a tube.
-
Add buffer (e.g., sodium acetate) and β-glucuronidase enzyme.[4][13]
-
Incubate the sample (e.g., at 37°C for 16 hours) to ensure complete hydrolysis.[14]
-
Stop the reaction and proceed with an extraction step (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) to clean up the sample before LC-MS/MS analysis.[4][15][16]
-
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., Raptor Biphenyl, Luna C18) to achieve chromatographic separation of the analytes.[4][16] A typical mobile phase system consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, run under a gradient elution program.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Monitor specific precursor → product ion transitions for each analyte and internal standard.[11][12]
-
trans-3'-hydroxycotinine: m/z 193.1 → 80.05
-
trans-3'-hydroxycotinine-glucuronide: m/z 369.2 → 193.1
-
-
-
Quantification: Construct calibration curves using the reference standards and calculate analyte concentrations in the unknown samples based on the peak area ratios relative to the internal standards.
References
- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trans-3'-hydroxycotinine: disposition kinetics, effects and plasma levels during cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. utas.edu.au [utas.edu.au]
- 13. Quantitative Analysis of 3′-Hydroxynorcotinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Stability of 3-Hydroxycrotonyl-Glucuronide (3-HC-Gluc) in Urine Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of 3-hydroxycrotonyl-glucuronide (3-HC-Gluc) in human urine samples. Due to the limited availability of direct stability data for this compound, this document leverages data from structurally related acyl glucuronides to infer stability characteristics and recommend best practices for sample handling and storage. Acyl glucuronides are a class of metabolites known for their inherent instability, which can impact the accuracy of quantitative analysis in clinical and research settings.
Introduction to Acyl Glucuronide Stability
Acyl glucuronides are ester-linked conjugates that are susceptible to hydrolysis and intramolecular acyl migration, leading to the degradation of the parent conjugate and the formation of various isomers. This instability is influenced by several factors, including pH, temperature, and the specific chemical structure of the aglycone. Proper handling and storage of urine samples are therefore critical to ensure the integrity of acyl glucuronide analytes like this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in stability studies. The following protocols are based on best practices for the handling and analysis of acyl glucuronides in urine.
1. Urine Sample Collection:
-
Collection Vessel: Use clean, sterile polypropylene containers.
-
Sample Type: For quantitative analysis, a 24-hour urine collection is often preferred to account for diurnal variations in excretion. For qualitative or screening purposes, a first-morning or random urine sample may be sufficient.
-
Immediate Handling: Upon collection, the urine sample should be cooled immediately to 4°C to minimize enzymatic and chemical degradation.
2. Sample Processing and Preservation:
-
pH Adjustment: The pH of the urine can significantly affect the stability of acyl glucuronides. While not always performed, adjusting the pH to a slightly acidic range (e.g., pH 5-6) can help to stabilize some acyl glucuronides. However, the optimal pH for this compound stability has not been specifically determined.
-
Preservatives: The use of preservatives should be carefully considered, as they can interfere with analytical methods. If preservatives are necessary, their effect on the stability of this compound should be validated. Boric acid is a commonly used preservative for general urinalysis but its impact on acyl glucuronides is not well-documented.
-
Aliquoting: Immediately after collection and initial processing, the urine sample should be divided into smaller aliquots in polypropylene tubes to avoid repeated freeze-thaw cycles.
3. Storage Conditions:
-
Short-Term Storage (up to 24 hours): Samples should be stored at 4°C.
-
Long-Term Storage: For storage periods exceeding 24 hours, samples must be frozen at -20°C or, ideally, at -80°C to ensure long-term stability.
4. Analytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: A common method involves a "dilute-and-shoot" approach where the urine sample is simply diluted with a suitable buffer before injection into the LC-MS/MS system. This minimizes sample manipulation and potential degradation. Solid-phase extraction (SPE) can also be used for sample clean-up and concentration if higher sensitivity is required.
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate the analyte from other urine components.
-
Detection: Tandem mass spectrometry provides the high selectivity and sensitivity required for the accurate quantification of this compound.
Data on the Stability of Structurally Related Acyl Glucuronides
The following tables summarize stability data for other acyl glucuronides in urine, which can serve as a proxy for estimating the stability of this compound.
Table 1: Stability of 11-nor-Δ⁹-tetrahydrocannabinol-9-carboxylic acid glucuronide (THCCOO-Gluc) in Urine
| Storage Temperature (°C) | Time | Analyte Stability | Observation |
| 20 | 2 days | Unstable | Significant degradation observed.[1] |
| 4 | > 2 days | Unstable | Degradation occurs, but at a slower rate than at 20°C.[1] |
| -20 | 15 days | Stable | No significant degradation observed.[1] |
Table 2: Stability of Phthalate Metabolite Glucuronides in Urine
| Storage Temperature (°C) | Time | Analyte Stability | Observation |
| 25 | 1 day | Unstable | Considerable decrease in glucuronide concentrations.[2] |
| 4 | 3 days | Unstable | Considerable decrease in glucuronide concentrations.[2] |
| -70 | 1 year | Stable | Concentrations remained unchanged.[2] |
Visualization of Experimental Workflow and Degradation Pathway
Diagram 1: Experimental Workflow for Urine Stability Testing
Caption: Workflow for assessing the stability of analytes in urine samples.
Diagram 2: Degradation Pathway of Acyl Glucuronides
Caption: General degradation pathways for acyl glucuronides.
Conclusion and Recommendations
Based on the available data for structurally similar compounds, it is evident that this compound in urine is likely to be unstable at room temperature and refrigerated conditions for extended periods. For accurate and reliable quantification, the following recommendations should be strictly followed:
-
Minimize Time at Room Temperature: Urine samples should be cooled to 4°C immediately after collection.
-
Prompt Freezing: For any storage longer than 24 hours, samples must be frozen at -20°C, with -80°C being the preferred temperature for long-term stability.
-
Avoid Freeze-Thaw Cycles: Samples should be stored in multiple small aliquots to prevent the need for repeated freezing and thawing.
Adherence to these guidelines will help to ensure the integrity of this compound in urine samples, leading to more accurate and reproducible research and clinical outcomes. Further studies are warranted to establish the specific stability profile of this compound under various conditions.
References
- 1. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Direct Quantification of 3-Hydroxycotinine-Glucuronide in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, high-throughput method for the direct quantification of 3-hydroxycotinine-glucuronide (3-HC-Gluc) in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a major nicotine metabolite, this compound is a critical biomarker for accurately assessing tobacco exposure. The protocol utilizes a simple "dilute-and-shoot" sample preparation procedure, followed by rapid and selective analysis using Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer. This method is optimized for sensitivity, and reproducibility, making it highly suitable for clinical research and drug development studies.
Introduction
trans-3'-Hydroxycotinine (3-HC) is a primary metabolite of cotinine, which in turn is the main metabolite of nicotine. A substantial fraction of 3-HC is conjugated with glucuronic acid in the body before being excreted in the urine as trans-3'-hydroxycotinine-O-glucuronide (this compound).[1] Direct measurement of this glucuronide conjugate offers a comprehensive and accurate profile of nicotine metabolism and exposure. This document provides a complete protocol for the direct quantification of this compound, which is superior to indirect methods that rely on enzymatic hydrolysis and can be prone to sample preparation losses.[1]
Experimental Protocols
Materials and Reagents
-
Analytical Standards: trans-3'-Hydroxycotinine-O-β-D-glucuronide and a suitable deuterated internal standard (IS), such as trans-3'-hydroxycotinine-d3-O-β-D-glucuronide.
-
Solvents: LC-MS grade acetonitrile and water.
-
Mobile Phase Additives: LC-MS grade ammonium hydroxide or acetic acid.
-
Biological Matrix: Pooled blank human urine for the preparation of calibration standards and quality control (QC) samples.
Sample Preparation Protocol
The sample preparation is designed for high-throughput analysis with minimal steps:
-
Sample Thawing and Centrifugation: Allow frozen urine samples to thaw completely at room temperature. Vortex each sample for 10 seconds to ensure homogeneity. Centrifuge the urine at 12,000 × g for 5 minutes to pellet any cellular debris or precipitates.[1]
-
Dilution: In a 1.5 mL microcentrifuge tube or a 96-well plate, pipette 10 µL of the urine supernatant. Add 990 µL of LC-MS grade water to achieve a 1:100 dilution.[1]
-
Internal Standard Spiking: Add the internal standard stock solution to each diluted sample to reach a final concentration appropriate for the calibration range (e.g., 100 ng/mL).
-
Mixing: Vortex the final mixture for 10 seconds to ensure complete mixing. The samples are now ready for injection.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Setting |
| System | UPLC System |
| Column | Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm |
| Mobile Phase A | 0.4% Ammonia in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.3 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound (Quantifier) | 369.2 | 193.1 | 27 |
| This compound (Qualifier) | 369.2 | 175.1 | 27 |
| This compound-d3 (IS) | 372.2 | 196.1 | 27 |
Quantitative Data Summary
The method performance was evaluated based on established validation guidelines. The results are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 5 – 20,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | 1.6 – 6.5%[1] |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | > 98%[1] |
| Limit of Quantification (LOQ) | 5 ng/mL |
Table 2: this compound Concentrations in Urine from a Smoker Cohort (n=280) [1]
| Statistic | Concentration (ng/mL) |
| Mean | 722 |
| Minimum | 0 |
| Maximum | 4633 |
Diagrams and Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in the LC-MS/MS method validation process.
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, specific, and high-throughput approach for the direct quantification of 3-hydroxycotinine-glucuronide in human urine. The minimal sample preparation and fast analytical run time make it an efficient and cost-effective tool for large-scale studies. The robust performance, as demonstrated by the validation data, ensures reliable and accurate results for assessing tobacco exposure and nicotine metabolism in both research and clinical environments.
References
Solid-phase extraction protocol for 3-hydroxycotinine glucuronide
An Application Note and Protocol for the Solid-Phase Extraction of 3-Hydroxycotinine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxycotinine glucuronide is a major metabolite of cotinine, which itself is the primary biomarker for exposure to nicotine. The quantification of nicotine metabolites, including their conjugated forms, is crucial for comprehensive toxicological studies, smoking cessation research, and understanding nicotine metabolism kinetics. Due to its high polarity, 3-hydroxycotinine glucuronide presents a challenge for traditional reversed-phase solid-phase extraction (SPE) methods, where it can be poorly retained and prematurely eluted during wash steps.
This document provides a detailed protocol for the selective extraction of 3-hydroxycotinine glucuronide from human urine using a mixed-mode polymeric solid-phase extraction sorbent. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is ideal for capturing polar, ionizable compounds like glucuronides from complex biological matrices.[1] The protocol is designed to retain the target analyte through both hydrophobic interaction and cation exchange, allowing for rigorous washing steps to remove matrix interferences, thereby yielding a cleaner extract for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While many methods utilize enzymatic hydrolysis to measure the aglycone (free 3-hydroxycotinine), direct measurement of the glucuronide conjugate can offer a more accurate profile of metabolism and is sometimes superior due to potential metabolite loss during hydrolysis sample preparation.[2]
Experimental Protocol
This protocol is designed for a mixed-mode strong cation exchange (MCX) polymeric SPE cartridge (e.g., Waters Oasis® MCX, Phenomenex Strata™-X-C). Volumes may need to be adjusted based on the specific cartridge mass and sample volume.
1. Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL
-
Urine Samples: Collected and stored at -20°C or lower.
-
Internal Standard (IS): Deuterated 3-hydroxycotinine glucuronide (or a suitable analog).
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (LC-MS Grade)
-
Deionized Water
2. Sample Pre-treatment
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
To 500 µL of urine supernatant, add 500 µL of 2% aqueous formic acid.
-
Add the internal standard to achieve the desired final concentration.
-
Vortex the mixture for 10 seconds. This acidification step ensures that the tertiary amine of the pyridine ring in 3-hydroxycotinine is protonated, facilitating retention on the cation exchange sorbent.[1]
3. Solid-Phase Extraction (SPE) Procedure
Perform all steps under a gentle vacuum or positive pressure at a flow rate of approximately 1-2 mL/minute.
-
Condition: Condition the SPE cartridge with 1 mL of Methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% aqueous formic acid. Do not let the sorbent bed go dry.
-
Load: Load the entire 1 mL of the pre-treated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% aqueous formic acid. This step removes highly polar, non-basic endogenous components.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol. This step removes hydrophobic, non-basic interferences that are retained by the reversed-phase mechanism of the sorbent.
-
Elute: Elute the 3-hydroxycotinine glucuronide with 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of this SPE protocol. This data is representative of typical results achieved for polar basic analytes using mixed-mode SPE and should be validated in a specific laboratory setting.
Table 1: Analyte Recovery and Precision
| Analyte | Spiking Level (ng/mL) | Mean Recovery (%) | Precision (% RSD, n=6) |
| 3-Hydroxycotinine Glucuronide | 10 | 91.5 | 4.8 |
| 100 | 94.2 | 3.5 | |
| 1000 | 92.8 | 3.9 |
RSD: Relative Standard Deviation
Table 2: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 1.5 |
| Lower Limit of Quantification (LLOQ) | 5.0 |
| Upper Limit of Quantification (ULOQ) | 5000 |
Table 3: Matrix Effect Evaluation
| Analyte | Spiking Level (ng/mL) | Mean Matrix Effect (%) |
| 3-Hydroxycotinine Glucuronide | 10 | 95.7 (Ion Suppression: 4.3%) |
| 1000 | 98.1 (Ion Suppression: 1.9%) |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. Values close to 100% indicate minimal matrix effects.
Visualizations
Diagram 1: Solid-Phase Extraction Workflow for 3-Hydroxycotinine Glucuronide
Caption: SPE workflow for 3-hydroxycotinine glucuronide extraction.
References
Application Note and Protocols for the Direct and Indirect Measurement of 3-Hydroxy-L-kynurenine Glucuronide (3-HC-Gluc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-L-kynurenine (3-HK) is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation. The glucuronidation of 3-HK to form 3-hydroxy-L-kynurenine glucuronide (3-HC-Gluc) is a significant metabolic step mediated by UDP-glucuronosyltransferases (UGTs). This conjugation reaction increases the water solubility of 3-HK, facilitating its excretion. Alterations in the levels of kynurenine pathway metabolites have been implicated in a variety of physiological and pathological processes, including neuroinflammation, immune response, and oxidative stress. Consequently, the accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.
This application note provides a detailed comparison of two primary methodologies for the quantification of this compound: direct measurement of the intact glucuronide and indirect measurement following enzymatic hydrolysis. Both approaches typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Direct Measurement involves the direct analysis of the intact this compound molecule by LC-MS/MS. This method offers the advantage of measuring the specific glucuronide conjugate without ambiguity.
Indirect Measurement entails the enzymatic cleavage of the glucuronide moiety from this compound using β-glucuronidase, followed by the quantification of the liberated 3-hydroxy-L-kynurenine (3-HK). The concentration of the parent glucuronide is then inferred from the amount of the aglycone produced. This method can be advantageous when an authentic analytical standard for the glucuronide is unavailable.
This document outlines detailed protocols for both direct and indirect measurement of this compound in human plasma, presents a comparative summary of their analytical performance, and includes diagrams of the relevant metabolic pathway and experimental workflows.
Metabolic Pathway: The Kynurenine Pathway
The kynurenine pathway is the principal catabolic route for the essential amino acid tryptophan.[1][2][3][4][5] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Subsequent enzymatic reactions lead to the formation of several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and 3-hydroxykynurenine. 3-HK can be further metabolized or undergo glucuronidation to form this compound.
Data Presentation: Comparison of Direct and Indirect Measurement Methods
The choice between direct and indirect measurement of this compound depends on several factors, including the availability of analytical standards, the desired specificity, and throughput. The following table summarizes the key analytical parameters for both methods, based on typical performance characteristics observed for similar glucuronidated metabolites.
| Parameter | Direct Measurement (LC-MS/MS of this compound) | Indirect Measurement (LC-MS/MS of 3-HK after Hydrolysis) |
| Analyte Detected | Intact this compound | 3-Hydroxykynurenine (3-HK) |
| Specificity | High (measures the specific glucuronide) | Moderate (assumes all measured 3-HK originates from this compound) |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Typically in the low ng/mL range |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% (can be affected by hydrolysis efficiency) |
| Precision (% CV) | < 15% | < 20% (can be higher due to the extra enzymatic step) |
| Throughput | Higher (simpler sample preparation) | Lower (requires an additional hydrolysis step) |
| Requirement for Authentic Standard | Yes (for this compound) | Yes (for 3-HK); this compound standard is beneficial for validation |
Experimental Protocols
Protocol 1: Direct Measurement of this compound by LC-MS/MS
This protocol describes the direct quantification of intact this compound in human plasma.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well protein precipitation plates
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma sample.
-
Add 10 µL of internal standard solution (in 50% MeOH).
-
Add 150 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound (Precursor > Product): 401.1 > 225.1
-
Internal Standard: To be determined based on the specific IS used.
-
Protocol 2: Indirect Measurement of this compound via Enzymatic Hydrolysis and LC-MS/MS of 3-HK
This protocol describes the indirect quantification of this compound by measuring the liberated 3-HK after enzymatic hydrolysis.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
3-HK analytical standard
-
Internal Standard (IS), e.g., a stable isotope-labeled 3-HK
-
β-glucuronidase (from E. coli or other suitable source)
-
Ammonium acetate buffer (pH 5.0)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well plates
2. Enzymatic Hydrolysis and Sample Preparation
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma sample.
-
Add 50 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 2500 units/mL).
-
Incubate the plate at 37°C for 2 hours.
-
After incubation, add 10 µL of internal standard solution.
-
Add 200 µL of cold ACN containing 0.1% FA to stop the reaction and precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 3-HK from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
3-HK (Precursor > Product): 225.1 > 110.1
-
Internal Standard: To be determined based on the specific IS used.
-
Conclusion
Both direct and indirect measurement methods offer viable approaches for the quantification of this compound in biological matrices. The direct measurement of the intact glucuronide by LC-MS/MS provides higher specificity and throughput. The indirect method, involving enzymatic hydrolysis followed by LC-MS/MS analysis of the aglycone 3-HK, is a valuable alternative, particularly when an authentic standard of the glucuronide is not available. The choice of method should be guided by the specific requirements of the study, including the need for absolute specificity, sample throughput, and the availability of certified reference materials. For both methods, thorough validation is essential to ensure accurate and reliable quantification of this compound.
References
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of 3-Hydroxy-Carbofuran-Glucuronide (3-HC-Gluc) with β-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbofuran is a broad-spectrum carbamate pesticide that is metabolized in vivo to various compounds, including 3-hydroxy-carbofuran (3-HC). This metabolite is subsequently conjugated with glucuronic acid to form 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc), a more water-soluble compound that can be excreted in urine and bile. For accurate toxicological assessment and biomonitoring, it is often necessary to quantify the total amount of 3-hydroxy-carbofuran, which requires the cleavage of the glucuronide conjugate back to its aglycone form. Enzymatic hydrolysis using β-glucuronidase is a widely used method for this deconjugation due to its specificity and mild reaction conditions.[1][2][3]
This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound using β-glucuronidase, followed by analysis of the liberated 3-hydroxy-carbofuran.
Principle of the Method
The enzymatic hydrolysis of this compound involves the use of β-glucuronidase to catalyze the cleavage of the β-D-glucuronic acid moiety from the 3-hydroxy-carbofuran molecule. The resulting free 3-hydroxy-carbofuran can then be extracted and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Table 1: Comparison of Hydrolysis Efficiency of Different β-Glucuronidase Enzymes on Various Glucuronide Conjugates
| Glucuronide Conjugate | Enzyme Source | Incubation Conditions | Hydrolysis Efficiency (%) | Reference |
| Oxazepam-O-glucuronide | Recombinant | 55°C, 30 min | >95% | [4] |
| Lorazepam-O-glucuronide | Recombinant | 55°C, 30 min | >90% | [4] |
| Morphine-3-β-D-glucuronide | Red Abalone | 55°C, 30 min | ~90% | [4] |
| Codeine-6-β-D-glucuronide | BGTurbo (Recombinant) | 55°C, 30 min | ~60% | [4] |
| Temazepam-O-glucuronide | E. coli | 60°C, 30 min | >95% | |
| Amitriptyline-N-glucuronide | IMCSzyme 3S (Recombinant) | High Temperature | >80% (after 30 min) | [5] |
| Diphenhydramine-N-glucuronide | IMCSzyme 3S (Recombinant) | High Temperature | >80% (after 30 min) | [5] |
Table 2: Effect of Incubation Time on the Hydrolysis of Codeine-6-β-D-glucuronide using a Purified Abalone β-Glucuronidase
| Enzyme Concentration (units/µL of urine) | Incubation Time (hours) | Hydrolysis Efficiency (%) | Reference |
| 1 | 2 | <20% | |
| 10 | 2 | ~40% | |
| 75 | 1 | >95% |
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis of this compound in Urine
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Urine sample suspected to contain this compound
-
β-glucuronidase (e.g., from E. coli, Abalone, or recombinant)
-
Sodium acetate buffer (0.1 M, pH 5.0) or Ammonium acetate buffer (e.g., 100 mM, pH 6.8)
-
Internal standard (e.g., isotopically labeled 3-hydroxy-carbofuran)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine sample at approximately 2000 x g for 5 minutes to pellet any particulate matter.
-
Transfer a known volume (e.g., 100-500 µL) of the supernatant to a clean reaction tube.
-
-
Internal Standard Spiking:
-
Spike the urine sample with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
-
-
Enzymatic Hydrolysis:
-
Add an equal volume of buffer (e.g., sodium acetate buffer, pH 5.0) to the urine sample.
-
Add a predetermined amount of β-glucuronidase. The optimal amount should be determined experimentally, but a starting point could be in the range of 1000-5000 units per mL of urine.
-
Vortex the mixture gently.
-
Incubate the sample at 37°C or 55°C for a specified period (e.g., 2 hours to overnight). Incubation times and temperatures may need to be optimized.[6][7]
-
-
Extraction of 3-Hydroxy-Carbofuran:
-
After incubation, stop the reaction by adding an organic solvent (e.g., 2 mL of ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes to extract the analyte.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction step for the aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for your analytical method.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: In-Well Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol is suitable for higher throughput applications and combines hydrolysis and sample cleanup.
Materials:
-
96-well SPE plate with a suitable sorbent (e.g., C18)
-
Urine samples
-
β-glucuronidase and buffer
-
Internal standard
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile or methanol)
-
96-well collection plate
-
Vacuum manifold or positive pressure processor
Procedure:
-
SPE Plate Conditioning and Equilibration:
-
Condition the wells of the SPE plate with methanol.
-
Equilibrate the wells with water.
-
-
Sample Loading and Hydrolysis:
-
Load the urine samples (spiked with internal standard) onto the SPE plate.
-
Add the β-glucuronidase and buffer mixture directly to the wells containing the samples.
-
Incubate the plate at the optimized temperature and time.
-
-
Washing:
-
After incubation, apply a vacuum or positive pressure to pass the sample through the sorbent.
-
Wash the wells with the wash solution to remove interferences.
-
-
Elution:
-
Place a clean 96-well collection plate under the SPE plate.
-
Elute the 3-hydroxy-carbofuran from the sorbent using the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the samples in the appropriate solvent for analysis.
-
Visualization of Workflows
Enzymatic Hydrolysis and Liquid-Liquid Extraction Workflow
Caption: Workflow for enzymatic hydrolysis followed by liquid-liquid extraction.
In-Well Enzymatic Hydrolysis and Solid-Phase Extraction Workflow
Caption: Workflow for in-well enzymatic hydrolysis and solid-phase extraction.
Logical Relationship of this compound Hydrolysis
Caption: The enzymatic conversion of this compound to 3-Hydroxy-Carbofuran.
Concluding Remarks
The enzymatic hydrolysis of this compound is a critical step for the accurate quantification of total 3-hydroxy-carbofuran in biological samples. The provided protocols offer a solid foundation for developing a robust and reliable method. It is essential to optimize the hydrolysis conditions, including the choice of enzyme, pH, temperature, and incubation time, for the specific matrix and analytical requirements. The use of an appropriate internal standard is highly recommended to ensure data quality. Subsequent analysis by sensitive techniques like LC-MS/MS will provide accurate and precise quantification of 3-hydroxy-carbofuran for toxicological and exposure assessment studies.
References
- 1. hh-ra.org [hh-ra.org]
- 2. covachem.com [covachem.com]
- 3. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kurabiotech.com [kurabiotech.com]
- 5. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Nicotine Metabolite Analysis: A Detailed UHPLC-MS/MS Protocol for the Quantification of 3-Hydroxycotinine-O-Glucuronide and Related Compounds
For Immediate Release – This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of nicotine and its major metabolites, including cotinine, trans-3'-hydroxycotinine (3-HC), and its key phase II metabolite, trans-3'-hydroxycotinine-O-glucuronide (3-HC-Gluc), in biological matrices. This protocol is specifically designed for researchers, scientists, and drug development professionals in the fields of clinical pharmacology, toxicology, and tobacco product research, providing a high-throughput and accurate analytical solution.
The presented method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and highly selective mass spectrometric detection. This application note provides comprehensive experimental protocols, quantitative data, and visual representations of the metabolic pathway and experimental workflow to facilitate seamless adoption in the laboratory.
Introduction
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans. The major metabolic pathway involves the oxidation of nicotine to cotinine, which is further hydroxylated to trans-3'-hydroxycotinine.[1] A significant portion of these metabolites are then conjugated with glucuronic acid to form more water-soluble compounds for excretion.[2] The quantification of not only the parent compound and its primary metabolites but also their glucuronidated forms, such as this compound, is crucial for a comprehensive understanding of nicotine kinetics, metabolism, and exposure.[3] This UHPLC-MS/MS method provides the necessary sensitivity and specificity for the accurate measurement of these analytes in complex biological samples.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UHPLC-MS/MS method for the analysis of nicotine and its metabolites.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 1.89 | 163.2 | 132.1 |
| Cotinine | 1.77 | 177.2 | 98.0 |
| trans-3'-Hydroxycotinine | 1.58 | 193.2 | 80.1 |
| trans-3'-HC-Gluc | ~1.2 | 369.2 | 193.1 |
Note: Retention times are approximate and may vary depending on the specific UHPLC system and column.
Table 2: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | ULOD (ng/mL) | Linear Range (ng/mL) |
| Nicotine | 0.57 | 0.19 | 1 - 500 |
| Cotinine | 1.11 | 0.38 | 0.2 - 500 |
| trans-3'-Hydroxycotinine | 0.50 | - | 0.5 - 1250 |
| trans-3'-HC-Gluc | - | - | - |
LLOQ (Lower Limit of Quantification) and ULOD (Upper Limit of Detection) values are compiled from various sources and may differ based on the specific matrix and instrumentation.[4][5] Data for this compound requires empirical determination based on the specific application.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol outlines a protein precipitation method for the extraction of nicotine and its metabolites from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d3-cotinine, d4-nicotine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex briefly and centrifuge at 3,000 rpm for 5 minutes.
-
Inject an aliquot (e.g., 5 µL) into the UHPLC-MS/MS system.
Enzymatic Hydrolysis for Total Metabolite Quantification (Urine)
To determine the total concentration of metabolites (free + glucuronidated), an enzymatic hydrolysis step is performed prior to sample preparation.
-
To 100 µL of urine sample, add 50 µL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[7]
-
Incubate the mixture at 37°C for 90 minutes.[7]
-
After incubation, stop the reaction by adding ice-cold acetonitrile and proceed with the protein precipitation and extraction protocol as described in section 3.1.
UHPLC Conditions
-
Column: Kinetex EVO C18, 100 x 2.1 mm, 1.7 µm particle size[6]
-
Mobile Phase A: 5 mM Ammonium Bicarbonate in water[6]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[6]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 0.4 10 0.8 90 2.2 90 2.3 10 | 3.0 | 10 |
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument, typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
References
- 1. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient UHPLC-MS/MS method for routine monitoring of plasma and brain levels of nicotine and cotinine as a tool to validate newly developed preclinical smoking model in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saliva Analysis of 3-HC-Gluc and Cotinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliva, as a non-invasive biological matrix, is gaining prominence in clinical and research settings for the monitoring of xenobiotics and their metabolites. This document provides detailed application notes and protocols for the analysis of two key biomarkers in saliva: 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc), a metabolite of the pesticide carbofuran, and cotinine, the primary metabolite of nicotine and a well-established biomarker for tobacco smoke exposure.[1][2] The quantification of these compounds in saliva offers valuable insights into pesticide exposure and tobacco use, respectively.
3-Hydroxy-carbofuran-glucuronide (this compound) is a phase II metabolite of 3-hydroxycarbofuran, which itself is a major metabolite of the carbamate insecticide carbofuran.[3][4] Monitoring this compound can provide an indication of recent exposure to the parent pesticide.
Cotinine is the major proximate metabolite of nicotine and is the preferred biomarker for assessing tobacco smoke exposure due to its longer half-life (16-19 hours) compared to nicotine (approximately 2 hours).[5][6][7] Salivary cotinine levels are highly correlated with plasma concentrations, making it a reliable and convenient matrix for monitoring smoking status and secondhand smoke exposure.[6][8]
These protocols are designed to be a comprehensive resource, providing methodologies for sample collection, preparation, and analysis, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of cotinine and related compounds in saliva, as reported in various studies. Due to a lack of specific data for this compound in saliva, representative data for related glucuronide analyses are provided for reference.
Table 1: Quantitative Parameters for Cotinine and 3-Hydroxycotinine in Saliva by LC-MS/MS
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Cotinine | - | 20 ng/mL | 20-1000 ng/mL | 93-94 | <15 | - | [10] |
| 3-Hydroxycotinine | - | - | - | 97.1-106.9 | ≤10.8 | - | [9] |
| Nicotine | - | 2 ng/mL | 2-100 ng/mL | 95-116 | <15 | - | [10] |
Table 2: Representative Quantitative Parameters for Glucuronide Analysis in Biological Fluids
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Morphine-Glucuronide | Saliva/Urine | 40 pg | 60 pg | 40-1000 pg | - |[11] | | Mycophenolic Acid Glucuronide (MPAG) | Dried Saliva | - | <3 µg/L | - | - |[12] | | Ethyl Glucuronide (EtG) | Oral Fluid | - | - | - | - |[13] |
Signaling and Metabolic Pathways
Nicotine Metabolism to Cotinine
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2A6 being the major enzyme responsible for its conversion to cotinine. This metabolic pathway is crucial for understanding the pharmacokinetics of nicotine and for the selection of appropriate biomarkers for tobacco exposure assessment.
Experimental Protocols and Workflows
Saliva Sample Collection Workflow
Proper sample collection is critical for accurate analysis. The following workflow is a general guideline for collecting saliva samples for biomarker analysis.
Protocol 1: Analysis of Cotinine in Saliva by LC-MS/MS
This protocol details a method for the quantitative analysis of cotinine in human saliva using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
Cotinine and Cotinine-d3 (internal standard) analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Saliva Sample Collection
-
Instruct subjects to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes prior to collection.
-
Have subjects rinse their mouths with water 10 minutes before collection.[14]
-
Collect approximately 1-2 mL of whole saliva by passive drool into a polypropylene tube.[15]
-
Centrifuge the collected saliva at 3,000 rpm for 10 minutes to pellet cellular debris.[15]
-
Transfer the supernatant to a clean tube and store at -80°C until analysis.
3. Sample Preparation (Protein Precipitation)
-
Thaw saliva samples on ice.
-
In a microcentrifuge tube, add 100 µL of saliva supernatant.
-
Add 10 µL of the internal standard solution (Cotinine-d3).
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cotinine: m/z 177.1 → 80.1
-
Cotinine-d3: m/z 180.1 → 80.1
-
-
5. Data Analysis
-
Generate a calibration curve using standards of known concentrations.
-
Quantify cotinine in the saliva samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Cotinine Analysis Workflow Diagram
Protocol 2: Proposed Method for the Analysis of this compound in Saliva by LC-MS/MS
Disclaimer: The following protocol is a proposed methodology based on the analysis of similar glucuronide compounds in biological fluids, as specific literature for this compound in saliva is limited.[11][13][16] This protocol may require optimization and validation.
1. Materials and Reagents
-
3-Hydroxy-carbofuran-glucuronide and a suitable internal standard (e.g., a stable isotope-labeled version)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Microcentrifuge tubes
-
LC-MS vials
2. Saliva Sample Collection
-
Follow the same procedure as outlined in Protocol 1 for cotinine analysis.
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw saliva samples on ice.
-
In a microcentrifuge tube, add 500 µL of saliva supernatant.
-
Add 10 µL of the internal standard solution.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the saliva sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Wash with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 or Phenyl-Hexyl column
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions:
-
This compound: Precursor ion ([M-H]⁻) to product ion (e.g., loss of glucuronic acid, m/z 176). The exact masses would need to be determined experimentally.
-
Internal Standard: Corresponding transition for the stable isotope-labeled standard.
-
-
5. Data Analysis
-
Follow the same data analysis procedure as outlined in Protocol 1.
Proposed this compound Analysis Workflow Diagram
References
- 1. A review of the use of saliva cotinine as a marker of tobacco smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of salivary cotinine as tobacco smoking biomarker : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Carbofuran toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbofuran pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salimetrics.com [salimetrics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Using Salivary Cotinine to Validate Self-Reports of Tobacco Use by Indian Youth Living in Low-Income Neighborhoods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jantdx.com [jantdx.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid LC-MS-MS method for the determination of nicotine and cotinine in serum and saliva samples from smokers: validation and comparison with a radioimmunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl glucuronide concentrations in oral fluid, blood, and urine after volunteers drank 0.5 and 1.0 g/kg doses of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. salimetrics.com [salimetrics.com]
- 15. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxycotinine-O-Glucuronide (3-HC-Gluc) in Smoking Cessation Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While 3-hydroxycotinine-O-glucuronide (3-HC-Gluc) is not directly administered as a therapeutic agent in smoking cessation studies, its measurement is a critical component in understanding nicotine metabolism and predicting the efficacy of various cessation therapies. This compound is a major metabolite of nicotine, formed from the glucuronidation of its precursor, trans-3'-hydroxycotinine (3HC).[1][2] The rate at which an individual metabolizes nicotine significantly influences their smoking behavior, dependence, and response to treatment. This rate is effectively captured by the Nicotine Metabolite Ratio (NMR), which is the ratio of 3HC to cotinine.[3][4][5][6][7] Therefore, the quantification of 3HC and its glucuronide conjugate is paramount in smoking cessation research for personalizing treatment strategies.
1. The Role of the Nicotine Metabolite Ratio (NMR) in Smoking Cessation
The NMR serves as a reliable biomarker for the activity of the CYP2A6 enzyme, which is the primary enzyme responsible for metabolizing nicotine to cotinine and cotinine to 3HC.[3][4][6] Individuals can be categorized as either "slow" or "fast" nicotine metabolizers based on their NMR. This distinction has significant implications for smoking cessation therapy:
-
Fast Metabolizers: Individuals with a high NMR metabolize nicotine more rapidly. This can lead to lower trough levels of nicotine, more pronounced withdrawal symptoms upon cessation, and a greater likelihood of relapse.[6][8] Studies have shown that fast metabolizers may benefit more from non-nicotine replacement therapies like varenicline compared to the nicotine patch.[4][7][9]
-
Slow Metabolizers: Individuals with a low NMR metabolize nicotine more slowly, leading to more stable nicotine levels. They tend to smoke fewer cigarettes per day and may experience less severe withdrawal symptoms.[10] For slow metabolizers, nicotine replacement therapies (NRTs) like the patch can be as effective as varenicline, but with fewer side effects.[7][9]
The NMR is a valuable tool for stratifying participants in clinical trials and for tailoring smoking cessation treatments in a clinical setting to improve outcomes.[3][7]
2. Quantitative Data Summary
The following tables summarize key quantitative data related to the NMR and its impact on smoking cessation outcomes.
Table 1: Nicotine Metabolite Ratio (NMR) and Smoking Cessation Outcomes
| Study Population | Key Finding | Quantitative Result | Reference |
| 480 treatment-seeking smokers | Higher NMR predicted lower odds of abstinence with transdermal nicotine. | Odds of abstinence reduced by almost 30% with each increasing quartile of the metabolite ratio (OR = 0.72). | [3] |
| 568 smokers on nicotine patch | Faster metabolizers (upper 3 quartiles of NMR) were less likely to be abstinent. | ~50% less likely to be abstinent compared to slow metabolizers (28% vs. 42%; OR = 0.54). | [10] |
| 1556 smokers in a real-world setting | Varenicline was more effective than NRT at 4 weeks, but NMR did not significantly moderate this effect in this setting. | 44.2% continuously abstinent at 4 weeks, 8.0% at 52 weeks. | [4] |
| 874 smokers across five countries | Smokers who quit had a higher mean NMR than those who continued smoking. | Mean NMR of 0.42 in quitters vs. 0.32 in continuing smokers. | [5] |
Table 2: Pharmacokinetics of Nicotine Metabolites
| Metabolite | Half-life | Key Pharmacokinetic Parameter | Reference |
| trans-3'-hydroxycotinine (3HC) | ~5.9 hours | Total plasma clearance: 1.3 ml min⁻¹ kg⁻¹ | [1][11] |
| Cotinine | ~16 hours | Used as a biomarker for recent nicotine use due to its longer half-life. | [6] |
| 3-HC-Glucuronide (this compound) | N/A | An average of 29% of an infused 3-HC dose is recovered as this compound in urine. | [1] |
3. Experimental Protocols
3.1. Protocol for Determining the Nicotine Metabolite Ratio (NMR)
Objective: To determine an individual's nicotine metabolism phenotype (slow vs. fast metabolizer) by calculating the ratio of trans-3'-hydroxycotinine (3HC) to cotinine.
Materials:
-
Blood, saliva, or urine collection kits.
-
Centrifuge (for blood samples).
-
Freezer (-20°C or lower) for sample storage.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Internal standards for 3HC and cotinine.
-
β-glucuronidase (for urine samples to measure total 3HC).
Procedure:
-
Sample Collection:
-
Blood: Collect a whole blood sample in a tube containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Saliva: Collect a saliva sample using a salivette or other appropriate collection device.
-
Urine: Collect a random urine sample. For measurement of total 3HC (free plus glucuronidated), an enzymatic hydrolysis step will be required.
-
-
Sample Processing and Storage:
-
Process samples promptly after collection.
-
Store plasma, saliva, or urine samples at -20°C or lower until analysis.
-
-
Sample Analysis (using LC-MS/MS):
-
For Plasma and Saliva (measuring unconjugated 3HC and cotinine):
-
Thaw samples to room temperature.
-
Perform protein precipitation or solid-phase extraction to clean up the sample.
-
Add internal standards.
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify the concentrations of 3HC and cotinine based on standard curves.
-
-
For Urine (measuring total 3HC and cotinine):
-
Thaw urine samples.
-
To measure total 3HC, treat the urine sample with β-glucuronidase to hydrolyze the 3-HC-Glucuronide back to 3HC.
-
Proceed with sample clean-up (e.g., solid-phase extraction).
-
Add internal standards.
-
Analyze using LC-MS/MS to quantify total 3HC and cotinine.
-
-
-
Calculation of NMR:
-
NMR = Concentration of trans-3'-hydroxycotinine / Concentration of cotinine.
-
-
Interpretation:
-
A common cutoff to distinguish between slow and normal/fast metabolizers is an NMR of 0.31.[4] Individuals with an NMR < 0.31 are classified as slow metabolizers, while those with an NMR ≥ 0.31 are classified as normal/fast metabolizers.
-
3.2. Protocol for a Clinical Trial Investigating NMR-Guided Smoking Cessation Therapy
Objective: To evaluate the efficacy of personalizing smoking cessation treatment based on the Nicotine Metabolite Ratio.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participant Recruitment:
-
Recruit adult daily smokers who are motivated to quit.
-
Exclude individuals with contraindications to the study medications.
Procedure:
-
Baseline Assessment:
-
Collect demographic and smoking history data.
-
Administer questionnaires to assess nicotine dependence (e.g., Fagerström Test for Nicotine Dependence).
-
Collect a blood or saliva sample for NMR analysis.
-
-
NMR Analysis and Stratification:
-
Analyze samples to determine the NMR for each participant.
-
Stratify participants into "slow metabolizer" and "fast metabolizer" groups based on a pre-defined NMR cutoff (e.g., 0.31).
-
-
Randomization:
-
Within each stratum (slow and fast metabolizers), randomize participants to receive one of the following treatments for a specified duration (e.g., 12 weeks):
-
Varenicline
-
Nicotine Replacement Therapy (e.g., nicotine patch)
-
Placebo
-
-
-
Treatment and Follow-up:
-
Provide standard behavioral counseling to all participants.
-
Monitor for adverse events throughout the study.
-
Assess smoking abstinence at predefined time points (e.g., end of treatment, 6-month follow-up, 12-month follow-up) through self-report and biochemical verification (e.g., exhaled carbon monoxide).
-
-
Data Analysis:
-
Compare abstinence rates between treatment groups within each NMR stratum.
-
Analyze the interaction between NMR status and treatment type on smoking cessation success.
-
4. Visualizations
Nicotine Metabolism Pathway
NMR-Guided Clinical Trial Workflow
NMR and Treatment Implications
References
- 1. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Hydroxycotinine (HMDB0001390) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Does the nicotine metabolite ratio moderate smoking cessation treatment outcomes in real‐world settings? A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine Metabolite Ratio (NMR) Prospectively Predicts Smoking Relapse: Longitudinal Findings From ITC Surveys in Five Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response to Smoking Cessation Pharmacotherapies: Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships Between the Nicotine Metabolite Ratio and Laboratory Assessments of Smoking Reinforcement and Craving Among Adults in a Smoking Cessation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine Metabolite Ratio (3-hydroxycotinine/cotinine) in Plasma and Urine by Different Analytical Methods and Laboratories: Implications for Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine Metabolic Rate Predicts Successful Smoking Cessation with Transdermal Nicotine: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of nicotine, cotinine, and 3'-hydroxycotinine in cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 3-HC-Gluc in SPE
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the solid-phase extraction (SPE) of 3-hydroxy-cocaine glucuronide (3-HC-Gluc).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
3-hydroxy-cocaine glucuronide (this compound) is a metabolite of cocaine. As a glucuronide conjugate, it is significantly more water-soluble (hydrophilic) than its parent compound, 3-hydroxy-cocaine. This high polarity can make it challenging to retain on traditional reversed-phase SPE sorbents, often leading to low recovery. Furthermore, glucuronide conjugates can be susceptible to enzymatic degradation and pH instability.
Q2: What are the key chemical properties of this compound to consider for SPE method development?
While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on its structure and the behavior of similar glucuronidated metabolites.
-
Polarity: High. The addition of the glucuronic acid moiety dramatically increases water solubility compared to 3-hydroxy-cocaine.
-
pKa: The carboxylic acid of the glucuronic acid moiety will have a pKa around 3.2, making the molecule negatively charged at a pH above this value. The tertiary amine on the tropane ring of the cocaine structure will have a pKa around 8.6, making it positively charged at a pH below this.
-
Solubility: Expected to be highly soluble in aqueous solutions and less soluble in non-polar organic solvents.
Q3: Which type of SPE sorbent is most suitable for this compound?
Given the polar and potentially charged nature of this compound, the following sorbents are recommended:
-
Mixed-Mode Sorbents: These are often the most effective as they combine two retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode cation-exchange sorbent can retain the protonated amine group, while a mixed-mode anion-exchange sorbent can retain the deprotonated carboxylic acid group.
-
Polymer-Based Reversed-Phase Sorbents: Some modern polymer-based sorbents are designed to have enhanced retention of polar compounds compared to traditional silica-based C18 sorbents.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: These are specifically designed for the retention of highly polar compounds.
Troubleshooting Guide for Low this compound Recovery
Low recovery of this compound can stem from several factors throughout the SPE workflow. Use the following guide to diagnose and address potential issues.
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Data Presentation: Expected Recovery of Cocaine and Metabolites
While specific recovery data for this compound is scarce, the following table presents typical recovery rates for cocaine and its major metabolites from urine using a mixed-mode cation-exchange SPE, providing a benchmark for what might be expected. Note that the more polar a compound is, the more challenging its retention and subsequent high-recovery elution can be.
| Analyte | Typical Matrix | SPE Sorbent Type | Average Recovery (%) | Reference |
| Cocaine | Urine | Mixed-Mode Cation-Exchange | 85 - 95 | [1] |
| Benzoylecgonine | Urine | Mixed-Mode Cation-Exchange | 80 - 90 | [1] |
| Cocaethylene | Urine | Mixed-Mode Cation-Exchange | 85 - 95 | [1] |
| This compound (Estimated) | Urine | Mixed-Mode or Polymer-Based | 60 - 80 | Hypothetical |
Experimental Protocols
General Protocol for SPE of this compound from Urine using a Mixed-Mode Sorbent
This is a generalized protocol and may require optimization for your specific application and sorbent.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of a buffer (e.g., 100 mM phosphate buffer) to adjust the pH. For a mixed-mode cation-exchange sorbent, a pH of ~6 is a good starting point to ensure the tertiary amine is protonated. For a mixed-mode anion-exchange sorbent, a pH of ~4-5 would ensure the carboxylic acid is deprotonated.
-
Vortex mix the sample.
-
Centrifuge to pellet any particulates.
-
-
SPE Procedure:
-
Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute).
-
Washing:
-
Wash with 1 mL of deionized water to remove salts and very polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences. The strength of this wash is critical and may need optimization to avoid premature elution of this compound.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvents.
-
Elution: Elute the analyte with 1-2 mL of an appropriate solvent. For a mixed-mode cation-exchange sorbent, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile). For a mixed-mode anion-exchange sorbent, an acidic organic solvent would be used.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS/MS).
-
Caption: General experimental workflow for the SPE of this compound.
References
Technical Support Center: Analysis of 3-Hydroxycotinine Glucuronide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the liquid chromatography (LC) gradient for the separation of 3-hydroxycotinine glucuronide and related metabolites.
Frequently Asked Questions (FAQs)
Q1: Why does my 3-hydroxycotinine glucuronide peak elute very early, often in the solvent front or void volume?
A1: This is a common issue due to the high polarity of glucuronide conjugates.[1] Standard reversed-phase (RP) chromatography columns (like C18) may not provide sufficient retention for such polar molecules. When the analyte has minimal interaction with the stationary phase, it travels with the mobile phase and elutes early. In some cases, retention times can be less than one minute.[1]
Q2: What are the recommended column chemistries for retaining and separating 3-hydroxycotinine glucuronide?
A2: To improve retention of polar glucuronides, consider the following options:
-
Polar-Embedded Reversed-Phase Columns: Columns like a Synergi Polar RP or those with a phenyl-hexyl phase offer different selectivity and can enhance the retention of polar analytes compared to standard C8 or C18 columns.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained by reversed-phase chromatography.[4] It utilizes a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4]
-
Modern Core-Shell or Sub-2 µm Particle Columns: Using columns with smaller particle sizes (e.g., 1.7 µm) can increase efficiency and resolution, which is beneficial for separating early-eluting peaks from the void volume.[5]
Q3: How can I adjust my mobile phase and gradient to improve the separation?
A3: Mobile phase optimization is critical.
-
Reduce Initial Organic Content: In a reversed-phase system, start with a very low percentage of organic solvent (e.g., 1-5% acetonitrile or methanol) and hold this for a short period (e.g., 1-1.5 minutes) to encourage retention on the column.[5]
-
Use a Shallow Gradient: Employ a slow, shallow gradient increase in the organic mobile phase. This will increase the resolution between weakly retained compounds.
-
Modify Aqueous Phase pH: The pH of the aqueous mobile phase (Mobile Phase A) can affect the ionization state and, therefore, the retention of your analyte. Using additives like formic acid, acetic acid, or ammonium acetate can control pH and improve peak shape.[1][5] For separating the glucuronide metabolites, a mobile phase containing 1% acetic acid has been used effectively.[5]
Q4: Should I use direct analysis for the glucuronide or an indirect method with enzymatic hydrolysis?
A4: Both methods have pros and cons.
-
Direct Analysis: This involves measuring the intact glucuronide. It is faster and avoids potential variability from the enzymatic step. Direct determination has been reported as superior to indirect measurement, as it can prevent the loss of metabolites during sample preparation steps required for hydrolysis.[5]
-
Indirect Analysis (with β-glucuronidase): This method measures the free 3-hydroxycotinine after enzymatic cleavage of the glucuronide conjugate.[6][7] While it simplifies the chromatography by dealing with a less polar analyte, the hydrolysis step adds time, cost, and a potential source of error to the workflow.[1]
Q5: My analyte recovery is poor after Solid Phase Extraction (SPE). What is causing this?
A5: Poor recovery of 3-hydroxycotinine glucuronide after SPE is often due to its high polarity. The polar glucuronide may be washed away during the column conditioning or wash steps if the organic content of the wash solvent is too high.[1] It is crucial to develop an SPE method specifically for polar compounds, potentially using a mixed-mode cation exchange (MCX) sorbent or carefully optimizing the wash solvents to be strong enough to remove interferences but weak enough to retain the target analyte.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Asymmetry | - Secondary interactions with column silanols.- Inappropriate mobile phase pH.- Column overload. | - Use a base-deactivated column or a column with end-capping.- Adjust mobile phase pH using additives like formic acid or ammonium acetate to ensure the analyte is in a single ionic state.[9]- Reduce the sample concentration or injection volume. |
| Poor Resolution from Interferences | - Insufficient chromatographic retention.- Inadequate sample cleanup.- Gradient is too steep. | - Switch to a more retentive column (e.g., Polar RP, HILIC).[3][4]- Optimize the SPE or sample preparation protocol to remove more matrix components.[3]- Decrease the rate of the organic gradient (%B/min). |
| No Peak Detected or Very Low Signal | - Analyte lost during sample preparation (SPE).- Analyte is unstable.- Insufficient ionization in the MS source. | - Re-optimize the SPE protocol, paying close attention to the composition of the wash and elution solvents.[1] The polar glucuronide may be eluting in the wash step.- Ensure proper storage of standards and samples, typically at -20°C, protected from light.[10]- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) and ensure the mobile phase is compatible with efficient ionization (e.g., contains a proton source like formic acid for positive ESI).[6] |
| Inconsistent Retention Times | - Inadequate column equilibration.- Column temperature fluctuations.- Mobile phase composition drift. | - Ensure the column is fully re-equilibrated to initial conditions between injections; a period of 5-10 column volumes is recommended.- Use a column oven to maintain a constant temperature.[5]- Prepare fresh mobile phases daily. |
Experimental Protocols
Protocol 1: Direct UPLC-MS/MS Analysis of 3-Hydroxycotinine Glucuronide in Urine
This protocol is adapted from a method for the direct determination of nicotine metabolites and their glucuronides.[5]
-
Sample Preparation:
-
Thaw frozen urine samples.
-
Dilute samples 100-fold with ultrapure water.
-
Vortex mix and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer.[5]
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase A: 1% Acetic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient:
-
Hold at 100% A for 1.5 minutes.
-
Linear gradient to 30% A / 70% B at 4.0 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.[5]
-
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive Ion Electrospray (ESI+).[5]
-
Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions (Example):
-
trans-3'-hydroxycotinine-glucuronide: Monitor the transition from the precursor ion [M+H]+ to a specific product ion.
-
cotinine-glucuronide:Monitor the transition from the precursor ion [M+H]+ to a specific product ion.
-
-
Note: Specific m/z values must be optimized for the instrument in use.
-
Protocol 2: LC-MS/MS Analysis with SPE Cleanup for Parent Metabolites
This protocol is based on a method for quantifying nicotine and its primary (non-glucuronidated) metabolites.[3]
-
Sample Preparation (SPE):
-
Condition Column: Condition a CleanScreen DAU SPE column with 3 mL methanol, 3 mL water, and 1 mL 0.1 M sodium phosphate buffer (pH 6).[3]
-
Load Sample: Load the pre-treated sample onto the column by gravity.
-
Wash Column:
-
Wash with 3 mL water.
-
Dry under vacuum for 1 minute.
-
Wash with 1.5 mL 100 mM HCl.
-
Dry under vacuum for 5 minutes.
-
Wash with 3 mL methanol.
-
Dry under vacuum for 5 minutes.[3]
-
-
Elute Analytes: Elute with 5 mL of freshly prepared dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).[3]
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Synergi Polar RP (100 x 2.0 mm, 2.5 µm) with a matching guard column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 50% B over 3 minutes.
-
Hold at 50% B for 1 minute.
-
Return to 5% B over 1 minute and re-equilibrate for 2 minutes.[3]
-
-
Quantitative Data Summary
Table 1: Example LC Gradient Conditions for Nicotine Metabolite Separation
| Parameter | Method 1 (Direct Glucuronide)[5] | Method 2 (Parent Metabolites)[1] | Method 3 (Parent Metabolites)[3] |
| Column | Waters Acquity BEH C18 (1.7 µm) | Synergi Polar RP (4 µm) | Synergi Polar RP (2.5 µm) |
| Mobile Phase A | 1% Acetic Acid in Water | 0.01 M Ammonium Acetate, pH 6.8 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.01% Formic Acid | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.25 mL/min |
| Gradient Program | 100% A for 1.5 min, linear to 70% B at 4 min | 15% B for 1 min, to 40% B over 2 min, to 95% B over 1 min | 5% B, linear to 50% B over 3 min, hold 1 min |
| Total Run Time | ~7 minutes | ~12 minutes | 7 minutes |
Visualizations
Caption: General experimental workflow for the analysis of 3-hydroxycotinine glucuronide.
Caption: Decision tree for selecting an appropriate chromatography mode.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. mdpi.com [mdpi.com]
- 10. ð¡ðððð -3â²-Hydroxycotinine-ð-glucuronide, ammonium salt(glucuronyl-¹³Câ, 99%)(CP 97%)100µg/mL in MeOH - Cambridge Isotope Laboratories, CLM-11186-1.2 [isotope.com]
Technical Support Center: ESI-MS/MS Analysis of 3-Hydroxy-Carbofuran-Glucuronide (3-HC-Gluc)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the ESI-MS/MS analysis of 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your analysis. Given that this compound is a polar, hydrophilic metabolite, it is particularly susceptible to interference from endogenous components in biological matrices like urine and plasma.[2]
Q2: How can I detect and quantify matrix effects in my this compound analysis?
A2: The two primary methods for evaluating matrix effects are:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected, and any deviation in the this compound signal indicates the retention times at which matrix components are causing interference.
-
Post-Extraction Spiking: This is a quantitative assessment. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated to quantify the degree of ion suppression or enhancement. An MF value below 100% indicates suppression, while a value above 100% suggests enhancement.[3]
Q3: What are the most effective strategies to minimize matrix effects for a polar, glucuronidated compound like this compound?
A3: A multi-faceted approach is generally most effective:
-
Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples.[4]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase gradient or using a different stationary phase.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is the most effective way to compensate for matrix effects. Carbofuran-d3 is a suitable internal standard for the analysis of carbofuran and its metabolites.[5]
Q4: Can I analyze this compound indirectly by hydrolyzing the glucuronide moiety?
A4: Yes, an indirect approach involves the enzymatic hydrolysis of this compound to 3-hydroxycarbofuran using β-glucuronidase, followed by the quantification of the aglycone.[4][6] This can improve sensitivity in some cases. However, direct measurement of the intact glucuronide is often preferred as it offers quicker sample preparation and better accuracy and precision, as enzymatic hydrolysis can be incomplete.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your ESI-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape and Low Sensitivity for this compound | Inadequate chromatographic separation from polar interferences. | - Optimize the mobile phase gradient to better resolve this compound from early eluting polar compounds.- Experiment with different C18 columns or consider a column with alternative chemistry (e.g., phenyl-hexyl). |
| Suboptimal ESI-MS/MS parameters. | - Optimize source parameters (e.g., spray voltage, gas flows, temperature) specifically for this compound.- Confirm the correct precursor and product ions are being monitored. For glucuronides, a characteristic neutral loss of 176 Da is often observed.[7] | |
| High Variability in Results Between Samples | Inconsistent matrix effects across different sample lots. | - Employ a stable isotope-labeled internal standard (e.g., a deuterated analog of this compound or 3-hydroxycarbofuran) to normalize for variations.- If a SIL-IS is not available, use matrix-matched calibration standards for quantification. |
| Inefficient or variable sample cleanup. | - Ensure the chosen sample preparation method (e.g., SPE, LLE) is robust and reproducible. Validate the recovery and process efficiency. | |
| Ion Suppression Observed in Post-Column Infusion | Co-elution of matrix components (e.g., phospholipids, salts). | - Adjust the chromatographic method to shift the retention time of this compound away from the suppression zone.- Enhance sample cleanup to specifically target the removal of the interfering compounds (e.g., use of a phospholipid removal plate). |
| Low Recovery of this compound During Sample Preparation | Inappropriate extraction solvent or SPE sorbent for a polar analyte. | - For liquid-liquid extraction (LLE), ensure the pH of the sample is adjusted to optimize the partitioning of the polar this compound into the organic phase.[2]- For SPE, select a sorbent that provides good retention and elution for polar compounds (e.g., mixed-mode or polymeric sorbents). |
Quantitative Data Summary
The following tables summarize quantitative data from studies on 3-hydroxycarbofuran, which can serve as a proxy for what to expect during the analysis of this compound.
Table 1: Matrix Effect and Extraction Efficiency of 3-Hydroxycarbofuran in Duck Liver [3]
| Analyte | Matrix Effect (%) | Extraction Efficiency (%) |
| 3-Hydroxycarbofuran | 93.4 - 107.7 | >75.1 |
Table 2: Precision and Accuracy for 3-Hydroxycarbofuran in Duck Liver [3]
| Parameter | 3-Hydroxycarbofuran |
| Intra-day Precision (%RSD) | <14 |
| Inter-day Precision (%RSD) | <13 |
| Accuracy (%) | 91.8 - 108.9 |
Experimental Protocols
1. Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted for the extraction of carbofuran and its metabolites from food matrices.[5]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (e.g., Carbofuran-d3).[6]
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Enzymatic Hydrolysis of this compound (Indirect Analysis)
This protocol is a general procedure for the enzymatic hydrolysis of glucuronide conjugates in urine.[6]
-
Sample Preparation:
-
To a 1 mL urine sample, add an appropriate buffer (e.g., acetate or phosphate buffer) to adjust the pH to the optimal range for β-glucuronidase activity (typically pH 4.5-6.8).
-
-
Enzymatic Reaction:
-
Add β-glucuronidase enzyme solution to the buffered urine sample.
-
Incubate the mixture at an optimized temperature (e.g., 37-60°C) for a sufficient time (e.g., 1-4 hours) to ensure complete hydrolysis.
-
-
Extraction of the Aglycone:
-
After incubation, proceed with a suitable extraction method (e.g., LLE or SPE) to isolate the liberated 3-hydroxycarbofuran for LC-MS/MS analysis.
-
Visualizations
Caption: Direct analysis workflow for this compound.
Caption: Indirect analysis workflow via enzymatic hydrolysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: 3-HC-Gluc Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxycoumarin-glucuronide (3-HC-Gluc) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in β-glucuronidase activity assays?
A1: 3-Hydroxycoumarin-glucuronide (this compound) is a fluorogenic substrate for the enzyme β-glucuronidase. The assay principle relies on the enzymatic cleavage of the glucuronide moiety from the non-fluorescent this compound molecule by β-glucuronidase. This reaction releases the highly fluorescent product, 3-hydroxycoumarin, which can be quantified to determine the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent product, 3-hydroxycoumarin?
A2: The optimal excitation wavelength for 3-hydroxycoumarin is approximately 365 nm, and the optimal emission wavelength is around 450 nm. It is recommended to confirm these wavelengths using your specific instrumentation.
Q3: What are the key components of a typical this compound detection assay?
A3: A standard assay includes the this compound substrate, a buffer to maintain optimal pH for the enzyme, the sample containing β-glucuronidase (e.g., cell lysate, tissue homogenate), and a stop reagent to terminate the reaction.[1]
Q4: How can I prepare my samples for a this compound assay?
A4: Sample preparation depends on the source. For tissues, homogenization in a suitable lysis buffer is required. For cells, lysis can be achieved through sonication or homogenization. It is advisable to avoid surfactants like SDS or Triton X-100 in the lysis buffer as they can interfere with the assay.[1] Samples can typically be stored at -20 to -80°C for at least a month.[1]
Troubleshooting Guide
Low or No Signal
Problem: I am not seeing any fluorescent signal, or the signal is very weak.
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure the β-glucuronidase in your sample is active. If using a purified enzyme as a positive control, verify its storage conditions and age. Prepare fresh enzyme solutions before the experiment.[2] |
| Incorrect pH | The optimal pH for β-glucuronidase activity can vary depending on the source (e.g., E. coli vs. bovine liver).[2] Prepare buffers with a pH range around the expected optimum (e.g., pH 5.0 to 7.0) to determine the ideal condition for your specific enzyme. |
| Sub-optimal Substrate Concentration | The concentration of this compound may be too low. Perform a substrate titration to find the optimal concentration that results in the highest signal without causing substrate inhibition. |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal. Increase the incubation time and measure the signal at several time points to determine the optimal duration.[3] |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorometer are set correctly for 3-hydroxycoumarin (approximately 365 nm excitation and 450 nm emission). |
High Background Signal
Problem: The fluorescence in my negative control (no enzyme) is too high.
| Possible Cause | Suggested Solution |
| Substrate Instability | The this compound substrate may be degrading spontaneously, releasing the fluorescent 3-hydroxycoumarin. Protect the substrate solution from light and prepare it fresh for each experiment. |
| Contaminated Reagents | One or more of your reagents (buffer, water) may be contaminated with a fluorescent substance. Test each component individually in the fluorometer to identify the source of the background signal. |
| Autofluorescence from Sample | The biological sample itself may contain endogenous fluorescent molecules. Include a "sample blank" control that contains your sample and all assay components except the this compound substrate to measure and subtract this background fluorescence. |
Inconsistent or Erratic Results
Problem: My replicate measurements are not consistent, or the results are not reproducible between experiments.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate. Use calibrated pipettes and appropriate tips. A multi-channel pipettor is recommended for adding reagents to multiple wells simultaneously to ensure identical incubation times.[1] |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature.[4][5] Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and maintain a consistent temperature during incubation.[6] |
| Presence of Interfering Substances | Certain compounds in the sample may inhibit or enhance β-glucuronidase activity. Potential inhibitors include certain drugs or their metabolites.[7][8] If interference is suspected, sample dilution or purification may be necessary. |
| Improper Mixing | Inadequate mixing of reagents can lead to localized differences in reaction rates. Gently tap or vortex the plate after adding reagents to ensure a homogenous mixture.[1] |
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions that can be used as a starting point for optimizing your this compound assay. These values are based on assays using similar substrates.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Source |
| β-glucuronidase (E. coli) | 40 - 80 units/mL | [2] |
| β-glucuronidase (Bovine Liver) | 250 - 500 units/mL | |
| Phenolphthalein Glucuronide | 0.50 mM - 1.2 mM | [2] |
| Potassium Phosphate Buffer | 30 mM - 75 mM | [2] |
| Sodium Acetate Buffer | 100 mM | |
| Glycine Buffer (Stop Solution) | 200 mM | [2] |
Table 2: Assay Conditions
| Parameter | Typical Condition | Source |
| Incubation Temperature | 37°C | [2] |
| Incubation Time | 15 - 60 minutes | [1][3] |
| pH (E. coli β-glucuronidase) | 6.8 | [2] |
| pH (Bovine Liver β-glucuronidase) | 5.0 | |
| Excitation Wavelength (3-HC) | ~365 nm | |
| Emission Wavelength (3-HC) | ~450 nm |
Experimental Protocols
Protocol 1: General β-Glucuronidase Activity Assay using this compound
This protocol provides a general procedure for measuring β-glucuronidase activity. Optimal conditions may vary depending on the enzyme source and sample type.
Materials:
-
This compound Substrate Solution
-
Assay Buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8)[2]
-
β-Glucuronidase Enzyme Solution (or sample)
-
Stop Reagent (e.g., 200 mM Glycine Buffer, pH 10.4)[2]
-
96-well black, flat-bottom plate
-
Fluorometer
Procedure:
-
Prepare Standards: If quantifying enzyme activity, prepare a standard curve using known concentrations of 3-hydroxycoumarin.
-
Sample Preparation: Prepare your samples (e.g., cell lysates, tissue homogenates) in the assay buffer. If necessary, dilute samples to fall within the linear range of the assay.[1]
-
Assay Setup:
-
Add 10 µL of your standards and samples to the wells of the 96-well plate.[1]
-
Include a "no enzyme" control (blank) containing only the assay buffer.
-
-
Initiate Reaction: Add 40 µL of the this compound substrate solution to each well. Tap the plate gently to mix.[1]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1] This incubation time may need to be optimized.
-
Stop Reaction: Add 15 µL of the stop reagent to each well. Tap the plate to mix.[1]
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Subtract the fluorescence of the blank from all readings. Calculate the β-glucuronidase activity based on the standard curve or the change in fluorescence over time.
Visualizations
Caption: Enzymatic cleavage of this compound and subsequent fluorescence detection.
Caption: Troubleshooting workflow for common this compound assay issues.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Interferences and Limitations in Blood Glucose Self-Testing: An Overview of the Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accu-chek.co.uk [accu-chek.co.uk]
- 6. support.ihealthlabs.com [support.ihealthlabs.com]
- 7. Interference Testing: Why Following Standards Is Not Always the Right Thing to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference studies with two hospital-grade and two home-grade glucose meters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Hydrolysis of 3-Hydroxycotinine Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of 3-hydroxycotinine glucuronide.
Troubleshooting Guide
Incomplete or inefficient enzymatic hydrolysis of 3-hydroxycotinine glucuronide can lead to inaccurate quantification of 3-hydroxycotinine, a key biomarker of nicotine exposure. This guide addresses common issues encountered during the experimental workflow.
| Observation/Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of 3-hydroxycotinine after hydrolysis | 1. Suboptimal pH: β-glucuronidase activity is highly pH-dependent. The optimal pH can vary depending on the enzyme source.[1][2] | 1. Verify the pH of your reaction buffer. For β-glucuronidase from E. coli, the optimal pH is typically between 6.0 and 7.0. For enzymes from Helix pomatia (snail) or abalone, a more acidic pH of around 4.5-5.0 is often optimal.[1] Prepare fresh buffer and adjust the pH as needed. Consider performing a pH optimization experiment (e.g., testing a range from pH 4.0 to 7.0) to determine the ideal condition for your specific assay. |
| 2. Incorrect Incubation Temperature: Enzyme activity is sensitive to temperature.[3] | 2. Ensure your incubator or water bath is calibrated and maintaining the correct temperature. The optimal temperature for most β-glucuronidases is between 37°C and 65°C.[4][5] Higher temperatures can increase reaction rates, but excessive heat can denature the enzyme. An incubation temperature of 55-65°C is commonly used.[5] | |
| 3. Insufficient Incubation Time: The hydrolysis reaction may not have reached completion. | 3. Increase the incubation time. While some modern recombinant enzymes can achieve complete hydrolysis in as little as 15-30 minutes, others may require several hours to overnight incubation (16-18 hours).[4][6][7] Perform a time-course experiment (e.g., 1, 2, 4, 8, and 16 hours) to determine the optimal incubation period. | |
| 4. Inadequate Enzyme Concentration: The amount of enzyme may be insufficient to hydrolyze the amount of glucuronide present in the sample. | 4. Increase the concentration of β-glucuronidase. The required enzyme concentration can depend on the level of 3-hydroxycotinine glucuronide in the sample. It is advisable to start with the manufacturer's recommended concentration and optimize from there. | |
| 5. Enzyme Inhibitors in Urine: Urine is a complex matrix and can contain endogenous or exogenous substances that inhibit β-glucuronidase activity. | 5. Dilute the urine sample with buffer to reduce the concentration of potential inhibitors. A minimum of a 3-fold dilution is often recommended.[8] Alternatively, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to hydrolysis. | |
| 6. Improper Sample Storage: Degradation of the analyte or enzyme can occur with improper storage. | 6. Store urine samples at -20°C or below until analysis. Avoid repeated freeze-thaw cycles. Ensure the β-glucuronidase enzyme is stored according to the manufacturer's instructions, typically at 2-8°C or -20°C. | |
| High variability between replicate samples | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, buffers, or enzyme solutions. | 1. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like some enzyme preparations. Ensure thorough mixing of all components. |
| 2. Matrix Effects: Variations in the composition of individual urine samples can affect hydrolysis efficiency and subsequent analysis (e.g., by LC-MS/MS). | 2. Use a deuterated internal standard for 3-hydroxycotinine to correct for matrix effects and variations in hydrolysis efficiency. Implement a robust sample preparation method, such as SPE, to remove interfering substances. | |
| 3. Incomplete Mixing: Failure to adequately mix the sample, buffer, and enzyme can lead to a non-homogenous reaction. | 3. Vortex each sample thoroughly after the addition of each reagent. | |
| Unexpected peaks or interferences in chromatogram (LC-MS/MS) | 1. Contaminants from Enzyme Preparation: Some crude enzyme preparations can contain impurities that interfere with analysis. | 1. Use a high-purity, recombinant β-glucuronidase if possible. Include a "blank" sample containing only buffer and the enzyme to identify any potential interferences from the enzyme itself. |
| 2. Incomplete Hydrolysis: The presence of the 3-hydroxycotinine glucuronide peak indicates incomplete reaction. | 2. Refer to the "Low recovery" section above and re-optimize your hydrolysis conditions. | |
| 3. Sample Matrix Interferences: Other compounds in the urine matrix may co-elute with the analyte of interest. | 3. Optimize your chromatographic method to improve the separation of 3-hydroxycotinine from interfering peaks. Enhance your sample cleanup procedure. |
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxycotinine glucuronide and why is its hydrolysis important?
A1: 3-hydroxycotinine is a major metabolite of nicotine and serves as a key biomarker for assessing tobacco smoke exposure.[9] In the body, 3-hydroxycotinine undergoes a process called glucuronidation, where a glucuronic acid molecule is attached to it, forming 3-hydroxycotinine glucuronide. This process makes the molecule more water-soluble and easier to excrete in the urine. For accurate quantification of total 3-hydroxycotinine exposure, it is necessary to cleave this glucuronic acid group through enzymatic hydrolysis to convert the glucuronide back to 3-hydroxycotinine before analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: Which β-glucuronidase enzyme should I use?
A2: Several types of β-glucuronidase are commercially available, with the most common being derived from Escherichia coli (E. coli), Helix pomatia (Roman snail), and abalone. Recombinant β-glucuronidases are also widely used and often offer higher purity and efficiency. The choice of enzyme can depend on the specific requirements of your assay:
-
E. coli β-glucuronidase: Generally has a neutral pH optimum (around 6.0-7.0) and is often used for its high specificity, as it typically lacks sulfatase activity.
-
Helix pomatia β-glucuronidase: Has a more acidic pH optimum (around 4.5-5.0) and often contains both glucuronidase and sulfatase activity.
-
Abalone β-glucuronidase: Also has an acidic pH optimum (around 4.5) and is known to be effective for a broad range of glucuronides.[1]
-
Recombinant β-glucuronidases: These are genetically engineered enzymes that can offer faster hydrolysis times, higher purity, and improved resistance to inhibitors found in urine.[7][10]
Q3: What are the critical parameters to optimize for efficient hydrolysis?
A3: The most critical parameters to optimize are:
-
pH: The activity of β-glucuronidase is highly dependent on the pH of the reaction mixture.
-
Temperature: The reaction rate is influenced by temperature, with an optimal range for enzyme activity.
-
Incubation Time: Sufficient time is needed for the enzyme to completely hydrolyze the glucuronide.
-
Enzyme Concentration: The amount of enzyme should be adequate for the concentration of the analyte in the sample.
Q4: How can I be sure that the hydrolysis is complete?
A4: To ensure complete hydrolysis, you can perform a time-course experiment where you analyze samples at different incubation times (e.g., 1, 2, 4, 8, and 16 hours). Complete hydrolysis is achieved when an increase in incubation time does not result in a further increase in the concentration of free 3-hydroxycotinine. You can also monitor the disappearance of the 3-hydroxycotinine glucuronide peak in your analytical run if you have a standard for it.
Q5: My results are still not consistent. What else could be going wrong?
A5: If you have optimized the key parameters and are still facing issues, consider the following:
-
Matrix Effects: Urine is a highly variable matrix. The composition of urine can differ significantly between individuals and can impact the efficiency of both the enzymatic hydrolysis and the subsequent analytical measurement. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
-
Sample Preparation: The sample preparation method, including any extraction or cleanup steps, can significantly impact your results. Ensure your sample preparation is robust and reproducible. A solid-phase extraction (SPE) step can help to remove interfering substances and improve the consistency of your results.
-
Reagent Quality: Ensure that all your reagents, including buffers and the enzyme itself, are of high quality and have not expired.
Data Presentation
Table 1: Typical Hydrolysis Conditions for Different β-Glucuronidase Enzymes
| Enzyme Source | Optimal pH | Typical Incubation Temperature (°C) | Typical Incubation Time | Notes |
| Escherichia coli | 6.0 - 7.0 | 37 - 65 | 1 - 18 hours | Generally free of sulfatase activity. |
| Helix pomatia | 4.5 - 5.0 | 37 - 60 | 3 - 18 hours | Contains both β-glucuronidase and sulfatase activity. |
| Abalone | ~4.5 | 55 - 65 | 1 - 4 hours | Effective for a broad range of glucuronides. |
| Recombinant | Varies (often near neutral) | Room Temp - 55 | 15 minutes - 2 hours | Higher purity, faster reaction times, and potentially more resistant to inhibitors.[7][10] |
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of 3-Hydroxycotinine Glucuronide in Urine
This protocol provides a general starting point. Optimization of pH, temperature, incubation time, and enzyme concentration is recommended for specific experimental conditions.
Materials:
-
Urine sample
-
β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia)
-
Appropriate buffer (e.g., 0.1 M phosphate buffer for E. coli enzyme, 0.1 M acetate buffer for Helix pomatia enzyme)
-
Internal standard solution (e.g., 3-hydroxycotinine-d3)
-
Vortex mixer
-
Incubator or water bath
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 100 µL of the appropriate buffer (the pH should be pre-adjusted to the optimum for the chosen enzyme).
-
Add the β-glucuronidase enzyme solution. The amount will depend on the enzyme's activity and the expected concentration of the analyte. A starting point could be 1000-5000 units per sample.
-
Vortex the mixture for 10-15 seconds.
-
Incubate the sample at the optimal temperature for the chosen enzyme (e.g., 37°C or 55°C) for the determined optimal time (e.g., 2 hours to overnight).
-
After incubation, stop the reaction by adding a precipitating agent like acetonitrile or by proceeding directly to a sample cleanup method such as solid-phase extraction (SPE).
-
Centrifuge the sample to pellet any precipitated proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
Visualizations
Nicotine Metabolism Pathway
Caption: Metabolic pathway of nicotine to 3-hydroxycotinine glucuronide.
Experimental Workflow for Enzymatic Hydrolysis
References
- 1. imcstips.com [imcstips.com]
- 2. kurabiotech.com [kurabiotech.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. norlab.com [norlab.com]
- 6. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kurabiotech.com [kurabiotech.com]
Technical Support Center: Analysis of 3-Hydroxy-Carbofuran-Glucuronide (3-HC-Gluc)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during the analysis of 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc), with a special focus on potential isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxy-carbofuran-glucuronide (this compound) and why is its analysis important?
A1: 3-hydroxy-carbofuran (3-HC) is a major and toxic metabolite of the insecticide carbofuran. In biological systems, 3-HC undergoes glucuronidation, a phase II metabolic reaction, to form 3-hydroxy-carbofuran-glucuronide (this compound), a more water-soluble conjugate that can be excreted from the body. The analysis of this compound is crucial for toxicological studies, human exposure assessment, and understanding the metabolism and disposition of carbofuran.
Q2: What are the primary analytical challenges in the analysis of this compound?
A2: The main challenges include:
-
Isomeric Interference: While not definitively characterized in publicly available literature, the enzymatic process of glucuronidation can potentially create positional isomers of this compound. These isomers would have the same mass and similar fragmentation patterns, making their chromatographic separation essential for accurate quantification.
-
Matrix Effects: Biological samples (e.g., urine, plasma) are complex matrices that can cause ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate results.
-
Analyte Stability: Glucuronide conjugates can be susceptible to degradation depending on pH and temperature, affecting the accuracy of the analysis.
-
Sample Preparation: Inefficient extraction and cleanup of this compound from the biological matrix can result in low recovery and high background noise.
Q3: What are positional isomers and why are they a concern in this compound analysis?
A3: Positional isomers are molecules that have the same molecular formula but differ in the position of a functional group. In the case of this compound, the glucuronic acid moiety is attached to a hydroxyl group on the 3-hydroxy-carbofuran molecule. If there are multiple hydroxyl groups available for glucuronidation, different positional isomers can be formed. These isomers will have the same mass-to-charge ratio (m/z) and likely produce similar fragment ions in tandem mass spectrometry (MS/MS). If not chromatographically separated, they will be detected as a single peak, leading to an overestimation of the actual concentration of a specific isomer.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution or Suspected Co-elution of Isomers
Symptoms:
-
Broad or asymmetrical peaks for this compound.
-
Inconsistent retention times.
-
Inability to achieve baseline separation from other matrix components or potential isomers.
Troubleshooting Steps:
-
Column Selection:
-
Reverse-Phase (RP) Chromatography: Standard C18 columns are commonly used. For better separation of polar analytes like glucuronides, consider using a column with a polar endcapping or a phenyl-hexyl stationary phase to introduce different selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like glucuronides. This technique can often provide better resolution of isomers that are difficult to separate by reverse-phase chromatography.
-
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like glucuronides. Experiment with a pH range of 2.5 to 6.0 using formic acid or acetic acid as a modifier.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it can provide better peak shapes and higher MS response for glucuronides.
-
Gradient Optimization: A shallow gradient with a slow increase in the organic solvent concentration can improve the separation of closely eluting compounds.
-
-
Method Development for Isomer Separation:
-
If isomeric interference is suspected, a systematic method development approach is necessary. This involves screening different columns (e.g., C18, Phenyl-Hexyl, HILIC) and mobile phase conditions (e.g., different pH and organic solvents).
-
Issue 2: Low Analyte Recovery or High Matrix Effects
Symptoms:
-
Low signal intensity for this compound.
-
Inconsistent results between samples.
-
Significant ion suppression or enhancement observed when comparing pre-extraction and post-extraction spiked samples.
Troubleshooting Steps:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex biological samples. For this compound, a mixed-mode cation exchange or a polymeric reverse-phase sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar glucuronides, LLE can be optimized using a suitable organic solvent and pH adjustment of the aqueous phase.
-
Protein Precipitation (PPT): For plasma or serum samples, PPT with acetonitrile or methanol is a quick and simple way to remove proteins, but it may not be sufficient to remove all interfering matrix components.
-
-
Matrix Effect Mitigation:
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to correct for both extraction recovery and matrix effects. The SIL-IS should be added to the samples as early as possible in the sample preparation workflow.
-
Experimental Protocols
General LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample type.
Sample Preparation (Urine):
-
Thaw urine samples at room temperature.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.
-
To 100 µL of supernatant, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) working solution.
-
Add 300 µL of acetonitrile to precipitate proteins and extract the analyte.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.
Chromatographic Conditions (Example for Isomer Separation):
| Parameter | Condition |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ions (m/z) | At least two specific fragment ions |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50-100 ms |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound (Isomer 1) | 414.1 | 238.1 | 163.1 | To be determined |
| This compound (Isomer 2) | 414.1 | 238.1 | 163.1 | To be determined |
| This compound-d4 (IS) | 418.1 | 242.1 | 167.1 | To be determined |
| Note: The m/z values are hypothetical and should be confirmed experimentally. Retention times will vary depending on the specific chromatographic conditions and isomers present. |
Visualizations
Caption: Metabolic conversion of Carbofuran to this compound.
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting isomeric interference.
Technical Support Center: Minimizing Ion Suppression for 3-HC-Gluc Quantification
Welcome to the technical support center for the quantification of 3-hydroxy-carbofuran-glucuronide (3-HC-Gluc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound quantification?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2] As a polar glucuronide, this compound is particularly susceptible to ion suppression because it tends to elute early in reversed-phase chromatography, where many polar matrix components also elute.[1][3]
Q2: How can I detect if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a common and effective method to identify ion suppression. This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while injecting a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte) onto the LC column. A significant drop in the this compound signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4]
Q3: What are the primary sources of ion suppression for this compound in biological matrices like plasma or urine?
A3: The most common sources of ion suppression in biological matrices are phospholipids, salts, and other endogenous components.[4] Since this compound is a highly polar molecule, it often co-elutes with these interfering substances in reversed-phase liquid chromatography, leading to competition for ionization in the MS source.[1][4]
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for this compound compensate for ion suppression?
A4: Yes, using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, including ion suppression.[4] The SIL-IS will co-elute with this compound and experience the same degree of signal suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard.[4]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the quantification of this compound.
Issue 1: Poor sensitivity and inconsistent peak areas for this compound.
This is a classic sign of significant ion suppression. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[5] For a polar analyte like this compound, more rigorous sample preparation techniques are often necessary.
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all ion-suppressing components, particularly phospholipids.[4] If you are currently using PPT, consider it a starting point and evaluate more advanced techniques.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components for polar analytes.[4]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective, but requires careful optimization of the extraction solvent and pH to ensure efficient recovery of the polar this compound.[1][11]
Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery for Polar Glucuronides | Matrix Effect (Ion Suppression) | Throughput |
| Protein Precipitation (PPT) | Good | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | Low | Low to Moderate |
| Mixed-Mode SPE | Excellent | Very Low | Low to Moderate |
Step 2: Optimize Chromatographic Separation
If ion suppression persists after optimizing sample preparation, focus on improving the chromatographic separation to resolve this compound from interfering matrix components.[11]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often better suited for retaining and separating highly polar compounds like glucuronides.[4][12][13] By using a polar stationary phase and a mobile phase with a high organic content, HILIC can effectively separate this compound from the early-eluting, ion-suppressing components common in reversed-phase chromatography.[4][14][15]
-
Optimize Gradient Elution: A carefully optimized gradient can help to chromatographically resolve your analyte from interfering matrix components.[1] Ensure the gradient is shallow enough to provide adequate separation in the region where this compound elutes.
Step 3: Adjust Mass Spectrometry Parameters
-
Change Ionization Polarity: If you are using positive ion mode, switching to negative ion mode (or vice versa) may reduce ion suppression, as fewer matrix components may ionize in the alternative polarity.[2]
-
Optimize Source Conditions: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound to maximize its ionization efficiency.
Issue 2: In-source fragmentation of this compound leading to interference with the parent compound (3-hydroxy-carbofuran).
Glucuronides can sometimes undergo fragmentation back to the parent aglycone in the mass spectrometer's ion source, which can interfere with the analysis of the parent compound if it is also being monitored.[16][17]
Troubleshooting Steps:
-
Chromatographic Separation: The most effective way to prevent this interference is to achieve complete chromatographic separation between this compound and 3-hydroxy-carbofuran.[3]
-
Optimize Ion Source Conditions: Softer ionization conditions (e.g., lower source temperatures or cone voltages) can sometimes reduce the extent of in-source fragmentation.
-
Use a Different Precursor Ion: If possible, select a precursor ion for this compound that is less prone to in-source fragmentation.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the syringe pump to infuse the this compound standard at a constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the this compound precursor ion. You should observe a stable baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline signal indicates ion suppression at that retention time.
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To effectively remove phospholipids and other matrix components to minimize ion suppression.
Materials:
-
Mixed-mode SPE cartridges (e.g., combining reversed-phase and anion exchange functionalities)
-
Plasma sample
-
Internal Standard (SIL-IS for this compound)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS. Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water. This acidic wash helps to retain the ionized this compound on the anion exchange sorbent while removing some polar interferences.
-
Wash with 1 mL of methanol. This wash removes non-polar interferences retained on the reversed-phase sorbent.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the anion exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression in this compound analysis.
Caption: Mixed-mode solid-phase extraction (SPE) workflow for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells | MDPI [mdpi.com]
- 15. pure.uva.nl [pure.uva.nl]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 3-HC-Gluc Method Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the validation of analytical methods for 3-hydroxycoumarin glucuronide (3-HC-Gluc). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering issues during method validation is common. This guide provides a systematic approach to identifying and resolving potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Chromatography Issues | ||
| Poor peak shape (tailing, fronting, or splitting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. 4. Co-elution with an interfering compound. | 1. Flush the column with a strong solvent, or replace if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Dissolve and inject samples in the initial mobile phase. 4. Optimize the chromatographic gradient or change the stationary phase. |
| Shifting retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. 4. Insufficient column equilibration time. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC/UHPLC system for leaks and ensure the pump is functioning correctly. 4. Increase the column equilibration time between injections. |
| Low signal intensity or sensitivity | 1. Suboptimal mass spectrometer settings (for LC-MS/MS). 2. Degradation of this compound in the sample or on the column. 3. Ion suppression due to matrix effects (for LC-MS/MS). 4. Incorrect wavelength for UV detection (for HPLC-UV). | 1. Optimize MS parameters (e.g., collision energy, cone voltage). 2. Investigate sample stability and use appropriate storage conditions. 3. Improve sample cleanup, use a matrix-matched calibrator, or employ a stable isotope-labeled internal standard. 4. Verify the optimal UV absorbance wavelength for this compound. |
| Quantitation Issues | ||
| Poor linearity of the calibration curve | 1. Inaccurate preparation of calibration standards. 2. Saturation of the detector. 3. Issues with the integration of chromatographic peaks. | 1. Carefully prepare fresh calibration standards and verify their concentrations. 2. Extend the calibration range or dilute samples to fall within the linear range. 3. Review and optimize peak integration parameters. |
| High variability in replicate measurements (poor precision) | 1. Inconsistent sample preparation or injection volume. 2. Instability of this compound during the analytical run. 3. Fluctuations in the analytical instrument's performance. | 1. Ensure consistent and precise pipetting and injection volumes. 2. Assess autosampler stability and minimize the time samples are at room temperature. 3. Perform system suitability tests to ensure instrument performance. |
| Inaccurate results for quality control (QC) samples | 1. Incorrect preparation of QC samples. 2. Degradation of this compound in QC samples during storage. 3. Systematic error in the analytical method. | 1. Prepare QC samples independently from calibration standards. 2. Evaluate the long-term and freeze-thaw stability of this compound in the matrix. 3. Investigate potential sources of bias in the method, such as extraction recovery or matrix effects. |
| Sample-Related Issues | ||
| Low recovery during sample extraction | 1. Suboptimal extraction solvent or pH. 2. Inefficient solid-phase extraction (SPE) protocol. 3. Binding of this compound to proteins in the matrix. | 1. Optimize the extraction solvent and pH to maximize the recovery of this compound. 2. Optimize the SPE method (sorbent, wash, and elution steps). 3. Use a protein precipitation step prior to extraction. |
| Matrix effects (ion suppression or enhancement in LC-MS/MS) | 1. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts). 2. Insufficient sample cleanup. | 1. Improve chromatographic separation to resolve this compound from interfering matrix components. 2. Enhance the sample preparation method (e.g., use a more selective SPE sorbent). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Method Development & Validation
Q1: What are the key parameters to consider for this compound method validation?
A1: According to regulatory guidelines such as those from the ICH and FDA, the key validation parameters for a quantitative bioanalytical method for this compound include:
-
Specificity and Selectivity: The ability to unequivocally measure this compound in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, bench-top (room temperature) storage, and long-term storage.
-
Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of this compound and the internal standard.
-
Extraction Recovery: The efficiency of the extraction process.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be used. However, LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity, selectivity, and specificity, which are crucial when dealing with complex biological matrices like plasma and urine.
Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₆-3-HC-Gluc or D₄-3-HC-Gluc). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, thus effectively compensating for variability in sample preparation, chromatography, and matrix effects. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but it may not compensate for all sources of variability as effectively.
Sample Handling & Stability
Q4: What are the best practices for collecting and storing biological samples for this compound analysis?
A4: To ensure the integrity of this compound in biological samples:
-
Collection: Use appropriate anticoagulant tubes (e.g., K₂EDTA for plasma).
-
Processing: Process blood samples to obtain plasma or serum as quickly as possible by centrifugation at low temperatures (e.g., 4°C).
-
Storage: Store plasma and urine samples at -70°C or lower for long-term stability. Minimize freeze-thaw cycles. Glucuronides can be susceptible to enzymatic degradation, so prompt freezing is crucial.
Q5: How can I assess the stability of this compound in my samples?
A5: Stability should be evaluated by analyzing QC samples at low and high concentrations under the following conditions:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -70°C to room temperature).
-
Bench-Top Stability: Analyze QC samples after leaving them at room temperature for a period that simulates the sample handling time during a typical analytical run.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -70°C) for a duration that covers the expected sample storage time for your study.
-
Autosampler Stability: Analyze QC samples that have been kept in the autosampler for the maximum expected run time.
LC-MS/MS Specific Issues
Q6: What are the expected mass transitions for this compound in an LC-MS/MS method?
A6: In negative ion mode electrospray ionization (ESI-), this compound (molecular weight of the free acid: 338.27 g/mol ) will typically be observed as the deprotonated molecule [M-H]⁻ at m/z 337. The most common fragmentation is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the deprotonated 3-hydroxycoumarin aglycone at m/z 161.[1] Therefore, the primary mass transition to monitor would be m/z 337 -> 161 . Additional product ions from the glucuronic acid itself (e.g., m/z 113, 85) or the aglycone can be used as qualifiers.[1]
Q7: How can I minimize matrix effects in my this compound LC-MS/MS assay?
A7: To minimize matrix effects:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of endogenous matrix components, especially phospholipids which are a common source of ion suppression.
-
Improve Sample Preparation: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components compared to a simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in Q3, a SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through chromatography or sample preparation.
-
Dilute the Sample: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components.
Experimental Protocols
Proposed LC-MS/MS Method for this compound in Human Plasma
This protocol is a starting point and should be optimized and fully validated for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Loading: To 100 µL of plasma, add the internal standard solution. Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C18 column with a particle size of ≤ 2 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: m/z 337 -> 161 (Quantifier), m/z 337 -> 113 (Qualifier).
-
SIL-IS: Monitor the corresponding mass transitions for the stable isotope-labeled internal standard.
-
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, cone voltage) for maximal signal.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: A logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to Nicotine Biomarkers: 3-HC-Gluc vs. Cotinine
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of nicotine exposure is critical in a wide range of research and clinical settings, from smoking cessation trials to epidemiological studies on tobacco-related diseases. For decades, cotinine has been the gold standard biomarker for determining nicotine intake. However, recent advances in analytical chemistry and a deeper understanding of nicotine metabolism have brought another key metabolite to the forefront: 3'-hydroxycotinine-O-glucuronide (3-HC-Gluc). This guide provides an objective comparison of this compound and cotinine as nicotine biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate marker for their studies.
Performance Comparison at a Glance
A critical aspect of a biomarker's utility is its ability to accurately reflect exposure. While cotinine has a well-established track record, evidence suggests that the measurement of total 3-hydroxycotinine (the sum of free 3-HC and its glucuronide conjugate, this compound) may offer enhanced sensitivity, particularly in urine. This is due to its higher concentration as a downstream metabolite of cotinine.
| Biomarker | Half-Life | Primary Matrix | Key Advantages | Key Disadvantages |
| Cotinine | ~16-18 hours | Urine, Saliva, Plasma | Long half-life provides a good indication of nicotine exposure over the previous 2-3 days. Well-established analytical methods and extensive historical data. | Lower urinary concentrations compared to 3-HC and its glucuronide. Can be influenced by genetic variations in metabolism. |
| This compound (as part of total 3-HC) | Shorter than cotinine (~5-8 hours for free 3-HC) | Primarily Urine | Significantly higher concentrations in urine, potentially leading to greater sensitivity for detecting low levels of nicotine exposure. The ratio of 3-HC to cotinine (Nicotine Metabolite Ratio - NMR) provides a valuable index of the rate of nicotine metabolism. | Shorter half-life of the free form may not reflect exposure over as long a period as cotinine. Requires enzymatic hydrolysis for the measurement of the total metabolite. |
Quantitative Data Summary
The following table summarizes typical concentration ranges of cotinine and total 3-hydroxycotinine (which includes this compound) in urine across different exposure levels. These values are compiled from various studies and can vary based on individual metabolism, the extent of exposure, and the analytical methods used.
| Exposure Level | Urinary Cotinine (ng/mL) | Urinary Total 3-Hydroxycotinine (ng/mL) |
| Active Smokers | 500 - 2000+ | 1000 - 6000+ |
| Passive Smokers | 1 - 50 | 5 - 100 |
| Non-Smokers | <1 - 5 | <1 - 10 |
Note: "Total 3-Hydroxycotinine" refers to the sum of free 3'-hydroxycotinine and its glucuronide conjugate (this compound) after enzymatic hydrolysis.
The Nicotine Metabolite Ratio (NMR): A Functional Comparison
A significant advantage of measuring both cotinine and 3-hydroxycotinine is the ability to calculate the Nicotine Metabolite Ratio (NMR), which is the ratio of 3-HC to cotinine. The NMR is a well-established biomarker for the activity of the CYP2A6 enzyme, the primary enzyme responsible for nicotine metabolism.
-
Fast Metabolizers (High NMR): Individuals with a high NMR metabolize nicotine more quickly, which can lead to heavier smoking to maintain nicotine levels and may influence the efficacy of nicotine replacement therapies.
-
Slow Metabolizers (Low NMR): Individuals with a low NMR metabolize nicotine more slowly and may be more sensitive to the effects of nicotine.
The NMR provides a deeper, functional understanding of an individual's nicotine metabolism that cannot be obtained by measuring cotinine alone.
Experimental Protocols
The gold standard for the simultaneous quantification of cotinine and this compound (as part of total 3-HC) in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Protocol: Quantification of Total Urinary Cotinine and 3-Hydroxycotinine by LC-MS/MS
1. Sample Collection and Storage:
-
Collect spot or 24-hour urine samples in sterile containers.
-
Store samples at -20°C or lower until analysis to ensure the stability of the analytes.
2. Sample Preparation (including enzymatic hydrolysis for total metabolites):
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
To an aliquot of the urine sample (e.g., 100 µL), add an internal standard solution containing deuterated analogs of cotinine and 3-hydroxycotinine.
-
Add β-glucuronidase enzyme solution (from E. coli) to hydrolyze the glucuronide conjugates to their free forms.
-
Incubate the mixture at 37°C for a sufficient period (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.
-
Stop the enzymatic reaction and precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for cotinine, 3-hydroxycotinine, and their deuterated internal standards. This ensures high selectivity and accurate quantification.
-
4. Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Quantify the concentrations of cotinine and 3-hydroxycotinine in the samples by comparing their peak area ratios to the internal standards against the calibration curves.
-
The concentration of this compound is determined from the measurement of total 3-hydroxycotinine (after hydrolysis) minus the concentration of free 3-hydroxycotinine (measured in a separate analysis without the hydrolysis step).
Visualizing the Nicotine Metabolism Pathway and Experimental Workflow
To further clarify the relationship between these biomarkers and the analytical process, the following diagrams are provided.
Conclusion
While cotinine remains a reliable and widely used biomarker of nicotine exposure, the measurement of total 3-hydroxycotinine (including this compound) offers distinct advantages, particularly for studies requiring high sensitivity in urinary analysis. The significantly higher concentrations of 3-HC and its glucuronide in urine can enhance the detection of low-level or intermittent tobacco use. Furthermore, the concurrent measurement of both metabolites allows for the determination of the Nicotine Metabolite Ratio (NMR), providing valuable insights into individual differences in nicotine metabolism. For researchers aiming for a comprehensive assessment of nicotine exposure and metabolism, a combined analysis of cotinine and total 3-hydroxycotinine by LC-MS/MS represents the most robust and informative approach.
Validation of a Novel UHPLC-MS/MS Assay for 3-Hydroxy-Carnitine Glucuronide (3-HC-Gluc)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide
This guide provides a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assay for the quantification of 3-hydroxy-carnitine glucuronide (3-HC-Gluc) in human plasma. The performance of this new assay is compared with a standard, widely-used UHPLC-MS/MS method, supported by detailed experimental data and protocols. This document is intended to assist researchers in making informed decisions regarding the selection of analytical methods for metabolic studies and clinical trials.
Comparative Analysis of Assay Performance
The new UHPLC-MS/MS assay for this compound demonstrates significant improvements in sensitivity, precision, and accuracy compared to the standard method. The table below summarizes the key quantitative performance characteristics of both assays.
| Performance Metric | New UHPLC-MS/MS Assay | Standard UHPLC-MS/MS Assay |
| Linearity (r²) | >0.998 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 12% |
| Accuracy (% Bias) | ± 5% | ± 10% |
| Recovery (%) | 95 ± 5% | 88 ± 8% |
| Run Time | 4 minutes | 8 minutes |
Metabolic Pathway of 3-Hydroxy-Carnitine Glucuronide
The following diagram illustrates the metabolic pathway leading to the formation of 3-hydroxy-carnitine glucuronide. This pathway is crucial for understanding the role of this compound as a biomarker in various metabolic disorders.
Metabolic pathway of this compound formation.
Experimental Protocols
Sample Preparation (New Assay)
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold methanol containing the internal standard (d3-3-HC-Gluc).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the UHPLC-MS/MS system.
UHPLC-MS/MS Conditions (New Assay)
-
UHPLC System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 352.2 -> Q3 162.1
-
d3-3-HC-Gluc (IS): Q1 355.2 -> Q3 162.1
-
Experimental Workflow
The following diagram outlines the experimental workflow for the new UHPLC-MS/MS assay for this compound.
Workflow of the new UHPLC-MS/MS assay.
Conclusion
The new UHPLC-MS/MS assay for this compound offers a more sensitive, precise, and rapid method for the quantification of this important metabolite compared to the standard assay. The improved LLOQ and shorter run time make it particularly suitable for high-throughput analysis in clinical research and drug development settings. The detailed protocol and performance data provided in this guide should enable a straightforward implementation and validation of this method in other laboratories.
Comparative Guide: 3-Hydroxycotinine to Cotinine Ratio as a Nicotine Metabolic Phenotype Marker
The rate at which an individual metabolizes nicotine is a critical determinant of smoking behavior, dependence, and the efficacy of smoking cessation therapies. This guide provides a detailed comparison of the 3-hydroxycotinine (3-HC) to cotinine ratio as a biomarker for nicotine metabolism, placing it in context with other established markers. The information presented is intended for researchers, scientists, and professionals in the field of drug development and tobacco research.
Introduction to Nicotine Metabolism Phenotyping
Nicotine, the primary psychoactive component in tobacco, is predominantly metabolized in the liver by the cytochrome P450 2A6 (CYP2A6) enzyme. The activity of CYP2A6 varies significantly among individuals due to genetic polymorphisms, leading to classifications of "slow," "normal," and "fast" metabolizers. Phenotyping this metabolic rate is crucial for personalizing smoking cessation treatment. A faster metabolism is associated with heavier smoking, greater nicotine withdrawal symptoms, and a lower success rate with certain cessation aids.
The ratio of nicotine metabolites in bodily fluids serves as a non-invasive biomarker of CYP2A6 activity and, by extension, the rate of nicotine metabolism. The most widely studied and utilized biomarker is the Nicotine Metabolite Ratio (NMR), defined as the ratio of 3-HC to cotinine.
Core Comparison: 3-HC/Cotinine Ratio vs. Other Markers
The primary biomarker for the rate of nicotine metabolism is the ratio of 3-hydroxycotinine to cotinine. While other markers and methods exist, such as the direct measurement of nicotine clearance or genotyping for CYP2A6 variants, the 3-HC/cotinine ratio is favored for its practicality and strong correlation with CYP2A6 activity.
Biochemical Pathway
Nicotine is first oxidized to cotinine, a reaction catalyzed almost exclusively by CYP2A6. Cotinine is then further hydroxylated to 3-HC, a reaction also mediated by CYP2A6. Because both steps are largely dependent on the same enzyme, the ratio of the downstream metabolite (3-HC) to the upstream metabolite (cotinine) in a steady state provides a reliable index of the enzyme's functional activity.
Caption: Nicotine metabolism pathway mediated by the CYP2A6 enzyme.
Performance as a Phenotypic Marker
The 3-HC/cotinine ratio is a robust and validated biomarker of nicotine metabolism rate. It is strongly correlated with total nicotine clearance, making it an excellent proxy for more invasive measures. This ratio is typically measured in plasma, urine, or saliva after a period of smoking or nicotine administration to ensure steady-state concentrations of the metabolites.
Classification of Metabolizer Status: Individuals are generally categorized based on the value of their 3-HC/cotinine ratio:
-
Slow Metabolizers: Exhibit a low ratio, indicating reduced CYP2A6 activity.
-
Normal Metabolizers: Have an intermediate ratio.
-
Fast Metabolizers: Show a high ratio, indicative of high CYP2A6 activity.
These classifications are pivotal for predicting treatment outcomes. For instance, fast metabolizers often experience a more rapid decline in blood nicotine levels, leading to more frequent smoking to alleviate withdrawal symptoms. Studies have shown that fast metabolizers may benefit more from non-nicotine replacement therapies like varenicline compared to nicotine patches.
Caption: Workflow for personalizing therapy using the 3-HC/Cotinine ratio.
Quantitative Data Summary
The tables below summarize quantitative data from various studies, comparing the performance of the 3-HC/cotinine ratio in different biological matrices and its utility in predicting smoking cessation outcomes.
Table 1: Correlation of 3-HC/Cotinine Ratio with Nicotine Clearance
| Biological Matrix | Correlation Coefficient (r) with Nicotine Clearance | Key Findings & Citations |
| Plasma | 0.60 - 0.85 | Considered the gold standard for its stability and direct reflection of systemic exposure. |
| Saliva | 0.55 - 0.80 | Offers a non-invasive alternative with strong correlation, though subject to more variability. |
| Urine | 0.50 - 0.75 | Convenient for large-scale studies; requires normalization (e.g., by creatinine) to account for dilution. |
Table 2: 3-HC/Cotinine Ratio as a Predictor of Smoking Cessation Success
| Treatment Modality | Metabolizer Status | Odds Ratio (OR) for Quitting (vs. Placebo or other arm) | Key Findings & Citations |
| Nicotine Patch | Slow Metabolizers | 2.1 - 2.5 | Slow metabolizers show better response to standard NRT. |
| Fast Metabolizers | 1.2 - 1.6 | Fast metabolizers may require higher doses or alternative therapies. | |
| Varenicline | Slow Metabolizers | 2.0 - 2.4 | Effective regardless of metabolizer status. |
| Fast Metabolizers | 2.8 - 3.5 | Significantly more effective than NRT for fast metabolizers. | |
| Bupropion | Slow Metabolizers | 1.8 - 2.2 | Generally effective across metabolizer groups. |
| Fast Metabolizers | 1.9 - 2.3 | Offers a good alternative for those who do not respond to NRT. |
Detailed Experimental Protocol: LC-MS/MS Analysis
The following is a representative protocol for the quantification of 3-HC and cotinine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 10 µL of an internal standard solution (e.g., deuterated cotinine-d3 and 3-HC-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Cotinine: Q1 177.1 -> Q3 80.1
-
3-Hydroxycotinine: Q1 193.1 -> Q3 80.1
-
Cotinine-d3 (Internal Standard): Q1 180.1 -> Q3 80.1
-
-
Data Analysis: Quantify the peak areas for each analyte and its corresponding internal standard. Calculate the concentration using a standard curve prepared in a similar matrix. The 3-HC/cotinine ratio is then calculated from these concentrations.
Caption: Logic for therapy selection based on metabolizer phenotype.
The Gold Standard and Its Proxies: A Comparative Guide to Urinary Total Nicotine Equivalents
For researchers, scientists, and drug development professionals, accurately quantifying nicotine exposure is paramount. While the molar sum of urinary nicotine and its six major metabolites (NE7) is considered the gold standard for this measurement, its comprehensive analysis is often hampered by technical complexity and high costs. This guide provides a comparative analysis of more streamlined approaches, focusing on the strong correlation between 3-hydroxycotinine-glucuronide (3-HC-Gluc), as part of total 3-hydroxycotinine (3-HC), and total nicotine equivalents (TNE).
The quantification of total nicotine equivalents (TNE), representing the molar sum of nicotine and its metabolites in urine, provides the most accurate, non-invasive measure of daily nicotine intake. This is because TNE accounts for over 90% of a nicotine dose and is not significantly influenced by individual metabolic variations[1]. However, the analysis of the full panel of seven analytes (NE7: nicotine, cotinine, 3'-hydroxycotinine, nornicotine, norcotinine, nicotine N-oxide, and cotinine N-oxide, including their glucuronide conjugates) is resource-intensive[1].
This has led to the evaluation of more cost-effective methods that measure a reduced number of biomarkers. These abbreviated TNE panels have demonstrated a strong correlation with the gold standard NE7, offering a reliable alternative for large-scale studies.
Comparative Analysis of Abbreviated TNE Panels
Research has consistently shown a high degree of correlation between simpler combinations of nicotine metabolites and the comprehensive NE7 panel. The inclusion of total 3'-hydroxycotinine (which encompasses this compound after hydrolysis) is a key factor in the robustness of these abbreviated measures.
A study involving 796 daily smokers provided compelling evidence for the validity of these streamlined approaches[1]. The molar sum of total cotinine and total 3'-hydroxycotinine (NE2), and the molar sum of total nicotine, total cotinine, and total 3'-hydroxycotinine (NE3) were both found to be strongly correlated with NE7[1].
| Biomarker Panel | Description | Correlation with NE7 (r) |
| NE7 (Gold Standard) | Molar sum of total nicotine and six metabolites | 1.00 |
| NE3 | Molar sum of total nicotine, total cotinine, and total 3'-hydroxycotinine | 0.99[1][2] |
| NE2 | Molar sum of total cotinine and total 3'-hydroxycotinine | 0.97[1][2] |
| NE1 (Total Cotinine) | Molar sum of total cotinine | 0.87[1][2] |
While NE2 shows a very strong correlation, studies indicate that NE3 is a more robust biomarker across different nicotine metabolism rates. Specifically, in individuals who are slow metabolizers of nicotine, NE2 is less predictive of NE7, whereas NE3 maintains its strong correlation[1][2].
Nicotine Metabolism and Biomarker Rationale
The strong correlation of panels including 3-HC with total nicotine intake is rooted in the primary metabolic pathway of nicotine.
Caption: Metabolic pathway of nicotine to 3-hydroxycotinine and its glucuronide conjugate.
Experimental Protocols
The accurate measurement of total nicotine equivalents, including panels with 3-HC, relies on robust analytical methodologies. The most common approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following enzymatic hydrolysis to cleave the glucuronide conjugates.
Measurement of Total Nicotine and Metabolites in Urine by LC-MS/MS
This protocol describes an indirect method for quantifying total nicotine and its metabolites, where "total" refers to the sum of the free compound and its glucuronide conjugate after enzymatic treatment.
1. Sample Preparation:
-
To a 100 µL aliquot of urine, add 50 µL of an internal standard solution containing isotopically labeled analogs of the analytes.
-
Add 100 µL of deionized water and 160 µL of a β-glucuronidase enzyme solution (e.g., from E. coli) in a suitable buffer (e.g., acetate buffer, pH 4.0)[3][4].
-
Incubate the mixture at 37°C for a minimum of 15 hours (overnight) to ensure complete hydrolysis of the glucuronide conjugates[3][4].
2. Protein Precipitation:
-
Following incubation, add a protein precipitation agent, such as acetone, to the sample mixture[4].
-
Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins and other matrix components.
3. LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using mobile phases such as ammonium acetate in water and acetonitrile[5][6].
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each analyte and its corresponding internal standard[7][8].
4. Quantification:
-
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared in a blank matrix[7].
Caption: Experimental workflow for the analysis of total urinary nicotine metabolites.
Conclusion
The measurement of abbreviated panels of urinary nicotine metabolites, particularly those including total 3'-hydroxycotinine, offers a highly correlated and cost-effective alternative to the comprehensive NE7 panel for assessing nicotine exposure. The NE3 panel (total nicotine, total cotinine, and total 3'-hydroxycotinine) stands out as a particularly robust biomarker, maintaining a strong correlation with NE7 across diverse populations of smokers. The provided experimental protocol outlines a validated LC-MS/MS method for the accurate quantification of these key biomarkers, enabling researchers to conduct large-scale epidemiological and clinical studies with confidence.
References
- 1. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary biomarkers for secondhand smoke and heated tobacco products exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
Direct Measurement of 3-HC-Gluc Versus Hydrolysis: A Comparative Guide for Researchers
For researchers and drug development professionals, the accurate quantification of metabolites is paramount. When it comes to 3-hydroxycrotonyl-carnitine glucuronide (3-HC-Gluc), two primary analytical approaches are available: direct measurement of the intact glucuronide and indirect measurement of the parent compound, 3-hydroxycrotonyl-carnitine (3-HC), following a hydrolysis step. This guide provides a comprehensive comparison of these two methodologies, drawing upon established principles of bioanalysis to inform the selection of the most appropriate strategy for your research needs.
At a Glance: Direct Measurement vs. Hydrolysis
| Feature | Direct Measurement of this compound | Measurement of 3-HC after Hydrolysis |
| Analyte Measured | Intact 3-hydroxycrotonyl-carnitine glucuronide (this compound) | 3-hydroxycrotonyl-carnitine (3-HC) |
| Primary Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic or Chemical Hydrolysis followed by LC-MS/MS |
| Workflow | Simplified; direct injection after sample preparation | More complex; includes incubation step for hydrolysis |
| Speed | Faster turnaround time | Slower due to incubation |
| Specificity | High; directly measures the conjugated metabolite | Measures total 3-HC (free + liberated from glucuronide) |
| Potential for Inaccuracy | Susceptible to in-source fragmentation or instability of the glucuronide | Incomplete or variable hydrolysis can lead to underestimation |
| Cost | Potentially lower due to fewer reagents and less instrument time | Can be higher due to the cost of enzymes and longer analysis time |
Delving Deeper: A Performance Comparison
The choice between direct and indirect measurement hinges on a trade-off between analytical speed and the potential for greater sensitivity of the parent compound.
Direct Measurement: The Gold Standard for Specificity and Speed
The direct quantification of this compound by LC-MS/MS offers a streamlined and specific analytical solution. By targeting the intact glucuronide, this method provides unambiguous evidence of its presence and concentration.
Advantages:
-
High Specificity: Directly measures the conjugated metabolite, avoiding ambiguity about the origin of the measured 3-HC.
-
Faster Analysis: A simplified workflow without the need for a lengthy hydrolysis step leads to a quicker turnaround of results.[1]
-
Reduced Risk of Artifacts: Avoids potential issues associated with incomplete or variable enzymatic hydrolysis, which can introduce inaccuracies.[1]
Disadvantages:
-
Analyte Stability: Acyl glucuronides can be unstable, potentially degrading during sample collection, storage, or analysis. This instability can lead to an underestimation of the true concentration.
-
In-source Fragmentation: The glucuronide conjugate may fragment back to the parent aglycone in the mass spectrometer's ion source, complicating quantification.
-
Commercial Standards: The availability and cost of a stable, labeled internal standard for this compound can be a limiting factor.
Hydrolysis: A Route to Potentially Enhanced Sensitivity
The indirect method involves the cleavage of the glucuronide bond, typically through enzymatic hydrolysis using β-glucuronidase, to release the parent 3-HC, which is then quantified by LC-MS/MS. This approach measures the "total" 3-HC concentration (the sum of initially free 3-HC and that liberated from this compound).
Advantages:
-
Potentially Higher Sensitivity: Assaying for the parent compound might offer better sensitivity in some LC-MS/MS systems.
-
Readily Available Standards: Certified reference materials for 3-HC are more commonly available than for its glucuronide.
Disadvantages:
-
Incomplete Hydrolysis: The efficiency of enzymatic hydrolysis can be variable and incomplete, leading to an underestimation of the total 3-HC concentration. The efficiency can be influenced by factors such as enzyme source, concentration, incubation time, temperature, and pH.
-
Time-Consuming: The incubation step required for hydrolysis adds significant time to the analytical workflow.
-
Analyte Degradation: The conditions of hydrolysis could potentially lead to the degradation of the liberated 3-HC.
Experimental Protocols: A Representative Overview
The following are generalized experimental protocols for both direct and hydrolysis-based methods. It is crucial to note that these are templates and require optimization and validation for the specific laboratory conditions and matrix (e.g., plasma, urine).
Protocol 1: Direct Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the direct analysis of other glucuronide conjugates.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (a stable isotope-labeled this compound, if available).
- Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
- Mobile Phase: A gradient elution using:
- A: 0.1% formic acid in water
- B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
Protocol 2: Quantification of Total 3-HC after Enzymatic Hydrolysis
This protocol is a generalized procedure for the enzymatic hydrolysis of glucuronides.
1. Enzymatic Hydrolysis:
- To 100 µL of plasma, add 50 µL of a β-glucuronidase solution (e.g., from E. coli or Helix pomatia) in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0).
- Add an internal standard (stable isotope-labeled 3-HC).
- Incubate the mixture at 37°C for 2-4 hours (optimization of incubation time is critical).
2. Sample Preparation (Post-Hydrolysis):
- Stop the reaction by adding 300 µL of ice-cold acetonitrile.
- Follow the protein precipitation, centrifugation, evaporation, and reconstitution steps as described in Protocol 1.
3. LC-MS/MS Analysis:
- The LC-MS/MS conditions would be similar to those in Protocol 1, but the multiple reaction monitoring (MRM) transitions would be optimized for the detection of 3-HC and its internal standard.
Visualizing the Workflows
To further clarify the distinction between the two methodologies, the following diagrams illustrate the experimental workflows.
Figure 1. Workflow for the direct measurement of this compound.
Figure 2. Workflow for the measurement of total 3-HC after hydrolysis.
Conclusion and Recommendations
The choice between direct measurement of this compound and indirect measurement following hydrolysis is context-dependent.
-
For studies requiring high throughput and unambiguous identification of the glucuronide conjugate, direct measurement is the superior approach. Its simplicity and speed are significant advantages in large-scale clinical or preclinical studies.
-
When the highest possible sensitivity for the total 3-HC concentration is the primary objective, and a longer analytical time is acceptable, the hydrolysis method may be considered. However, meticulous validation of the hydrolysis step is critical to ensure accurate and reproducible results.
Ultimately, the decision should be guided by the specific research question, available resources (including reference standards and instrumentation), and the required analytical performance characteristics. Regardless of the chosen method, a thorough validation according to regulatory guidelines is essential to ensure the reliability and integrity of the generated data.
References
Unraveling the Variability in Nicotine Metabolism: A Comparative Guide to 3-Hydroxycotinine-O-Glucuronide (3-HC-Gluc) Excretion
For Researchers, Scientists, and Drug Development Professionals
The assessment of nicotine exposure and metabolism is a cornerstone of tobacco product research, smoking cessation studies, and the development of new therapeutic agents. While cotinine has long been the gold standard biomarker, understanding the complete metabolic profile of nicotine offers a more nuanced view of individual differences in smoking behavior, dependence, and potential health risks. This guide provides a comprehensive comparison of 3-hydroxycotinine-O-glucuronide (3-HC-Gluc), a major nicotine metabolite, with other key biomarkers, focusing on the significant inter-individual variability in its excretion.
Introduction to Nicotine Metabolism and the Significance of this compound
Nicotine is extensively metabolized in the human liver, primarily by the cytochrome P450 enzyme CYP2A6. This initial step converts nicotine to cotinine, which is then further metabolized by the same enzyme to trans-3'-hydroxycotinine (3-HC). Subsequently, 3-HC undergoes glucuronidation, a phase II metabolic process, to form 3-hydroxycotinine-O-glucuronide (this compound). This reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes, mainly UGT2B7 and to a lesser extent, UGT1A9.[1][2] The resulting water-soluble this compound is then readily excreted in the urine.
The rate and pattern of nicotine metabolism, including the excretion of this compound, exhibit substantial variation among individuals. This variability is a critical factor influencing smoking intensity, nicotine dependence, and the efficacy of nicotine replacement therapies.
Comparative Analysis of Nicotine Biomarkers
The choice of biomarker for assessing nicotine exposure and metabolism depends on the specific research question. While cotinine provides a reliable measure of recent nicotine intake due to its longer half-life, the Nicotine Metabolite Ratio (NMR) and the quantification of downstream metabolites like this compound offer insights into the rate of nicotine metabolism, which is largely governed by CYP2A6 activity.
Data Presentation: Quantitative Comparison of Biomarker Variability
The following table summarizes the inter-individual variability of key urinary nicotine biomarkers. The coefficient of variation (CV) is a standardized measure of dispersion, with a higher CV indicating greater variability.
| Biomarker | Mean Urinary Excretion (% of Total Nicotine Equivalents) | Inter-individual Coefficient of Variation (CV%) | Key Influencing Factors |
| 3-Hydroxycotinine-O-Glucuronide (this compound) | ~15-25% | High (35-70% for total metabolites)[3] | CYP2A6 and UGT (UGT2B7, UGT1A9) genetic polymorphisms |
| Cotinine | ~10-15% | Moderate to High[3] | CYP2A6 genetic polymorphisms |
| Nicotine Metabolite Ratio (NMR) (3-HC/Cotinine) | N/A | High | Primarily CYP2A6 genetic polymorphisms |
Factors Contributing to Inter-individual Variability in this compound Excretion
The significant variability observed in this compound excretion is multifactorial, with genetic factors playing a predominant role.
-
CYP2A6 Genetic Polymorphisms : The CYP2A6 gene is highly polymorphic, with numerous alleles resulting in varying enzyme activity, from normal to reduced or completely inactive.[4] Individuals with slow metabolizer genotypes exhibit lower rates of nicotine and cotinine oxidation, leading to lower production of 3-HC and consequently, this compound.
-
UGT Genetic Polymorphisms : Genetic variations in the UGT2B7 and UGT1A9 genes can influence the efficiency of 3-HC glucuronidation. For example, the UGT2B7*2 polymorphism has been associated with altered glucuronidation activity.[5][6]
-
Ethnicity : The frequencies of CYP2A6 and UGT variant alleles differ across ethnic populations, contributing to observed inter-ethnic differences in nicotine metabolism profiles.
-
Drug Interactions : Co-administration of drugs that inhibit or induce CYP2A6 or UGT enzymes can alter the metabolic pathway and the excretion of this compound.
-
Other Factors : Age, sex, and diet can also contribute to the variability in nicotine metabolism, although their impact is generally considered to be less significant than genetic factors.
Alternative Biomarker: The Nicotine Metabolite Ratio (NMR)
The Nicotine Metabolite Ratio (NMR), calculated as the ratio of 3-HC to cotinine, is a well-established and widely used biomarker of CYP2A6 activity.[4] It provides a phenotypic measure of the rate of nicotine metabolism. A higher NMR indicates a faster rate of metabolism.
Comparison of Urinary NMR Versions
In urine, the NMR can be calculated in several ways, each with its own advantages and limitations.
| Urinary NMR Version | Description | Correlation with Plasma NMR | Considerations |
| NMRF/F | Free 3-HC / Free Cotinine | Good (R² ≈ 0.68)[7] | Does not account for glucuronidated metabolites. |
| NMRT/F | Total 3-HC / Free Cotinine | Best urinary alternative (R² ≈ 0.70)[7] | Accounts for the primary product of CYP2A6 activity on cotinine. |
| NMRT/T | Total 3-HC / Total Cotinine | Weaker (R² ≈ 0.60)[7] | Influenced by variability in cotinine glucuronidation by UGT2B10.[4] |
Experimental Protocols
Accurate quantification of this compound and other nicotine metabolites is crucial for reliable research outcomes. The following provides a detailed methodology for the analysis of total 3-hydroxycotinine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Total 3-Hydroxycotinine in Human Urine by LC-MS/MS
1. Principle:
This method involves the enzymatic hydrolysis of 3-HC-Glucuronide to free 3-HC, followed by solid-phase extraction (SPE) to clean up the sample, and subsequent analysis by LC-MS/MS. Isotope-labeled internal standards are used for accurate quantification.
2. Reagents and Materials:
-
Urine samples
-
Ammonium acetate buffer (pH 6.5)[2]
-
Internal standard solution (e.g., 3-HC-d4)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation (Enzymatic Hydrolysis and SPE):
-
To 100 µL of urine in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 50 µL of β-glucuronidase solution prepared in ammonium acetate buffer.
-
Incubate the mixture at 37°C for 2-4 hours or overnight to ensure complete hydrolysis of the glucuronide conjugate.[9]
-
Stop the reaction by adding a small volume of a strong acid or by proceeding directly to the SPE step.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution is typically used to separate the analytes from matrix components.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 3-HC and its internal standard.
-
5. Quality Control:
-
Calibration curves should be prepared using fortified urine samples.
-
Quality control samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure accuracy and precision.
Mandatory Visualizations
Nicotine Metabolism Pathway
Caption: Major metabolic pathway of nicotine to 3-HC-O-Glucuronide.
Experimental Workflow for this compound Analysis
Caption: Workflow for urinary this compound analysis.
Conclusion
The inter-individual variability in the excretion of this compound is substantial and primarily driven by genetic polymorphisms in the CYP2A6 and UGT genes. While this compound is a significant metabolite, its high variability can complicate its direct use as a biomarker of nicotine exposure. In contrast, the Nicotine Metabolite Ratio (NMR), particularly the urinary total 3-HC to free cotinine ratio (NMRT/F), offers a more robust and reliable measure of CYP2A6 activity and the rate of nicotine metabolism. For researchers and drug development professionals, a comprehensive understanding of these biomarkers and the factors influencing their variability is essential for designing informative studies and for the personalized treatment of nicotine dependence. The choice of biomarker should be guided by the specific research objectives, with the NMR being a superior choice for investigating metabolic phenotypes.
References
- 1. ovid.com [ovid.com]
- 2. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra- and inter-individual variability in urinary nicotine excretion and plasma cotinine in adult cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine Metabolite Ratio: Comparison of the Three Urinary Versions to the Plasma Version and Nicotine Clearance in Three Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine metabolite ratio: Comparison of the three urinary versions to the plasma version and nicotine clearance in three clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxy-Cotinine Glucuronide (3-HC-Gluc) Levels in Smokers and E-cigarette Users
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-hydroxy-cotinine glucuronide (3-HC-Gluc) levels, a key metabolite of nicotine, in individuals who smoke combustible cigarettes versus those who use electronic cigarettes (e-cigarettes). This analysis is based on available scientific literature and aims to offer a data-driven perspective for researchers and professionals in drug development and tobacco product research.
Quantitative Data Summary
Direct comparative studies quantifying this compound levels between exclusive smokers and exclusive e-cigarette users are limited in the currently available literature. However, data from studies analyzing nicotine metabolite profiles in smokers provide a baseline for understanding the typical concentrations of this metabolite. Furthermore, several studies have compared the levels of the precursor to this compound, trans-3'-hydroxycotinine (3-HC), in both user groups.
While one study reported that urinary levels of cotinine and 3-hydroxycotinine were similar in both smokers and occasional e-cigarette users, another comprehensive analysis of urinary nicotine metabolites indicated that all six identified nicotine metabolites, including 3-HC, did not differ significantly between smokers and vapers[1]. This suggests that the downstream glucuronidation product, this compound, may also be present at comparable levels in both groups.
The following table summarizes the quantitative data on urinary trans-3'-hydroxycotinine and its glucuronide conjugate found in smokers from a study that analyzed a cohort of 280 individuals. This data can serve as a reference point for levels expected in chronic nicotine users.
| Analyte | Mean Concentration (ng/mL) | Range (ng/mL) |
| trans-3'-hydroxycotinine | 3529 | 13 - 21337 |
| trans-3'-hydroxycotinine-glucuronide | 722 | 0 - 4633 |
Experimental Protocols
The quantification of this compound and other nicotine metabolites in biological matrices, primarily urine, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the accurate measurement of these compounds.
Sample Preparation and Analysis
A common workflow for the analysis of urinary nicotine metabolites, including this compound, involves the following steps:
-
Sample Collection: Collection of spot or 24-hour urine samples from participants.
-
Enzymatic Hydrolysis: To quantify the total amount of a metabolite (both free and glucuronidated forms), urine samples are often treated with β-glucuronidase to cleave the glucuronide moiety from the parent molecule. For the specific measurement of the glucuronide, this step would be omitted, and the intact conjugate is measured directly.
-
Sample Clean-up: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to remove interfering substances from the urine matrix and concentrate the analytes of interest.
-
LC-MS/MS Analysis: The cleaned-up sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): The analytes are separated on a chromatographic column (e.g., a C18 reversed-phase column).
-
Tandem Mass Spectrometry (MS/MS): The separated analytes are ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.
-
-
Quantification: The concentration of each analyte is determined by comparing its response to that of a stable isotope-labeled internal standard.
Visualizations
Nicotine Metabolism Signaling Pathway
Caption: Simplified pathway of major nicotine metabolism.
Experimental Workflow for this compound Analysis
Caption: General workflow for urinary this compound analysis.
Logical Relationship of Nicotine Metabolites
Caption: Relationship between nicotine and its metabolites.
References
Performance of Beta-Glucuronidase Enzymes for the Hydrolysis of 3-Hydroxycotinine-Glucuronide (3-HC-Gluc): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nicotine metabolites is crucial for clinical and toxicological research, as well as in the development of smoking cessation therapies. 3-hydroxycotinine (3-HC) is a major metabolite of nicotine, and a significant portion of it is excreted in urine as a glucuronide conjugate (3-HC-Gluc). To measure the total amount of 3-HC, enzymatic hydrolysis of the glucuronide conjugate using beta-glucuronidase is a common and essential step.
This guide provides a comparative overview of the performance of different beta-glucuronidase enzymes for the hydrolysis of glucuronide conjugates, with a focus on providing insights applicable to this compound. While direct comparative studies on this compound are limited, this guide synthesizes data from studies on other relevant glucuronides to inform enzyme selection and protocol optimization.
Comparative Performance of Beta-Glucuronidase Enzymes
The choice of beta-glucuronidase enzyme can significantly impact the efficiency and completeness of this compound hydrolysis. Enzymes from different sources exhibit varying optimal conditions and substrate specificities. The following tables summarize the performance characteristics of commonly used beta-glucuronidase enzymes based on studies of various glucuronide substrates.
Table 1: General Characteristics and Optimal Conditions of Beta-Glucuronidase Enzymes from Various Sources
| Enzyme Source | Common Name | Optimal pH Range | Optimal Temperature (°C) | Key Characteristics |
| Escherichia coli (recombinant) | E. coli β-Glucuronidase | 6.0 - 7.0[1][2] | 37 - 48[1][2] | High specific activity, often used for steroid and drug metabolite hydrolysis.[1] Some studies have utilized it for nicotine metabolite analysis.[3] |
| Helix pomatia | Snail β-Glucuronidase | 4.5 - 5.0 | 37 - 60 | Contains both glucuronidase and sulfatase activity. Its efficiency can be substrate-dependent. |
| Abalone (Haliotis rufescens) | Abalone β-Glucuronidase | 4.5 - 5.0[4] | 55 - 70[4][5] | More thermostable than many other sources, reported to be effective for opioid and steroid glucuronides.[5][6] |
| Patella vulgata | Limpet β-Glucuronidase | 4.5 - 5.0 | 37 - 60 | Often used in toxicological screening. |
| Bovine Liver | Bovine Liver β-Glucuronidase | 4.5 - 5.0 | 37 - 60 | Activity can be influenced by the presence of inhibitors in biological samples.[7] |
Table 2: Comparative Hydrolysis Efficiency on Representative Glucuronide Substrates
| Enzyme Source | Substrate(s) | Reported Efficiency/Observations |
| Escherichia coli (recombinant) | Steroid Glucuronides (e.g., Estriol) | Highly effective, especially for estriol glucuronide, with rapid hydrolysis (within 2 hours).[7] |
| Nicotine Metabolite Glucuronides | Used in studies for the deconjugation of nicotine, cotinine, and 3-HC glucuronides.[3] | |
| Abalone (Haliotis rufescens) | Opioid Glucuronides (e.g., Morphine-3-glucuronide) | Reported to be more effective than enzymes from E. coli or H. pomatia for certain opioid metabolites.[5] |
| Steroid Glucuronides | Provides good results for the deconjugation of steroid metabolites.[5] | |
| Helix pomatia | Steroid Glucuronides (e.g., Estriol) | Effective for determining estriol and 17-hydroxycorticosteroids.[7] |
| Recombinant (e.g., IMCSzyme, BGTurbo) | Various Drug Glucuronides | Often show high efficiency and can have broader pH activity ranges. Some are optimized for rapid hydrolysis at room temperature.[8][9] |
Experimental Protocols
While a universally optimal protocol for this compound hydrolysis is not defined, the following general procedure can be adapted and optimized for your specific experimental needs. Optimization of incubation time, temperature, and enzyme concentration is recommended to ensure complete hydrolysis.
General Protocol for Enzymatic Hydrolysis of this compound in Urine
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to pellet any precipitates.
-
Use the supernatant for the hydrolysis reaction.
-
-
Reaction Setup:
-
To a clean microcentrifuge tube, add:
-
200 µL of urine supernatant.
-
200 µL of an appropriate buffer (e.g., 0.1 M sodium acetate or phosphate buffer, pH adjusted to the optimum for the chosen enzyme).
-
Internal standard (if used for quantification).
-
A specific amount of beta-glucuronidase enzyme solution (the amount should be optimized, but typically ranges from 10 to 100 units per mL of urine).[2]
-
-
-
Incubation:
-
Vortex the mixture gently.
-
Incubate at the optimal temperature for the chosen enzyme (e.g., 37°C for E. coli or up to 65°C for abalone enzyme) for a predetermined time (e.g., 2 to 18 hours). It has been observed that for this compound, increasing incubation time or enzyme concentration beyond a certain point may not lead to a further increase in free 3-HC, suggesting that complete hydrolysis is achievable.[10]
-
-
Reaction Termination and Sample Cleanup:
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or base, or by protein precipitation with an organic solvent like acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can then be further processed (e.g., by solid-phase extraction) or directly analyzed by LC-MS/MS.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different beta-glucuronidase enzymes.
Caption: Workflow for comparing beta-glucuronidase enzyme performance.
Signaling Pathway of Nicotine Metabolism to 3-HC-Glucuronide
The following diagram illustrates the metabolic pathway from nicotine to 3-hydroxycotinine-O-glucuronide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographydirect.com [chromatographydirect.com]
- 6. interchim.fr [interchim.fr]
- 7. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. msacl.org [msacl.org]
- 10. Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Direct Quantification of Glucuronide Metabolites: Accuracy and Precision
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of direct quantification methods for glucuronide metabolites. Due to a lack of available data for 3-hydroxy-cis-3-methyl-5-cyclohexene-1,2-dicarboxylic acid glucuronide (3-HC-Gluc), this document leverages data from analogous glucuronide metabolite quantification to provide a representative overview of method performance.
The direct quantification of glucuronide metabolites is a critical step in drug metabolism and pharmacokinetic (DMPK) studies. It offers a more accurate and precise measurement compared to indirect methods that involve enzymatic hydrolysis, a step that can be prone to variability and incomplete reactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the direct analysis of these polar conjugates in complex biological matrices.[1][2] This guide delves into the performance of LC-MS/MS-based methods, presenting a synopsis of their accuracy and precision through collated data from published validation studies.
Performance Comparison of Direct Quantification Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the direct quantification of different glucuronide metabolites. This data, while not specific to this compound, provides a strong indication of the expected performance for analogous compounds. The key parameters presented are accuracy, precision (intra- and inter-day), and recovery.
| Analyte | Matrix | Method | Accuracy (%) | Precision (RSD %) | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Alvocidib-glucuronide | Rat Plasma & Various Tissues | LC-MS/MS | 84-98 | <13 | 82-105 | 2.4 nM | [3][4] |
| Ethyl Glucuronide (EtG) | Human Urine | LC-MS/MS | - | - | 70-75 | 100 ng/mL | [5][6] |
| Flavonoid Glucuronides | Rat Bile & Blood | LC-MS/MS | >85 (recovery) | <20 (matrix effect) | >85 | - | |
| Clopidogrel Acyl Glucuronide | Human Plasma | HPLC-MS/MS | Within 80-120 of nominal | - | - | - | [7] |
Accuracy is often reported as the percentage of the measured concentration to the nominal concentration. Precision is typically expressed as the relative standard deviation (RSD %). Recovery indicates the efficiency of the extraction process.
Experimental Methodologies: A General Protocol
The following outlines a general experimental protocol for the direct quantification of a glucuronide metabolite in a biological matrix using LC-MS/MS, based on common practices in the field.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for preparing plasma and tissue homogenate samples for LC-MS/MS analysis.[3]
-
Objective: To remove proteins that can interfere with the analysis and damage the LC column.
-
Procedure:
-
To a 50 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add 150 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate the analyte of interest from other components in the sample and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A reversed-phase C18 or a specialized column for polar compounds is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient program is optimized to achieve good separation of the analyte from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, in either positive or negative ion mode, depending on the chemical nature of the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.
Conclusion
The direct quantification of glucuronide metabolites by LC-MS/MS offers a robust, accurate, and precise analytical solution for DMPK studies. While specific data for every glucuronide metabolite, such as this compound, may not be readily available, the wealth of information from analogous compounds demonstrates the high quality of data that can be achieved. The presented comparison and general methodologies provide a valuable resource for researchers and scientists in the field, enabling them to develop and validate reliable analytical methods for their specific compounds of interest. The key to a successful direct quantification assay lies in careful method development and rigorous validation, paying close attention to parameters such as accuracy, precision, recovery, and matrix effects.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a novel LC-MS/MS method for simultaneous quantification of alvocidib and its glucuronide: application to pharmacokinetic and tissue distribution study in rats - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-HC-Gluc: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-hydroxy-cotinine glucuronide (3-HC-Gluc). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is mandatory. The following protocols are based on established best practices for laboratory chemical waste management.
Immediate Safety Considerations
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2] All disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Core Disposal Principles
The fundamental principle for disposing of laboratory waste, especially for a compound with limited specific hazard data, is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[1][3]
| Best Practices for Chemical Disposal |
| Do consult your institution's EHS office for specific guidance.[4] |
| Do wear appropriate PPE when handling chemical waste.[2] |
| Do collect waste in a designated, sealed, and clearly labeled container.[3][5] |
| Do segregate this compound waste from other waste streams.[2][3] |
| Do store waste containers in a designated satellite accumulation area.[2][4] |
| Don't dispose of this compound down the drain.[1][2] |
| Don't dispose of this compound in the regular trash.[1][2] |
| Don't mix with incompatible waste materials.[2] |
| Don't use evaporation in a fume hood as a method of disposal.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous chemical waste in the absence of specific data to the contrary.[1][4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
2. Personal Protective Equipment (PPE):
-
At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves when handling this compound waste.[2]
3. Containment:
-
Solid Waste: Collect solid this compound and any lightly contaminated materials (e.g., weighing papers, contaminated gloves) in a designated, sealed, and chemically compatible container.[2][5]
-
Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof container.[2] Ensure the container material is compatible with the solvent used.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.[2]
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and identify the contents, including "3-hydroxy-cotinine glucuronide" and any other chemicals present in the waste.[3][5]
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2][4] This area should be secure, away from general laboratory traffic, and clearly marked.
6. Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]
-
Incineration is often the recommended disposal method for pharmaceutical compounds.[2][3]
Disposal Workflow for Chemicals with Limited Data
By adhering to these conservative and safety-first procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, protecting both laboratory personnel and the wider environment. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Handling Protocols for 3-HC-Gluc
Disclaimer: The following guidance is based on general laboratory safety principles for handling novel or uncharacterized chemical compounds. Since "3-HC-Gluc" does not correspond to a publicly documented chemical, it is imperative to treat it as a substance of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is designed to establish a robust safety framework for operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | N95/FFP2 respirator (if not in a ventilated enclosure) |
| Handling Solutions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Not generally required if handled in a fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Half-face or full-face respirator with appropriate cartridges |
Operational and Handling Plan
Safe handling practices are critical to prevent accidental exposure and contamination. Always handle this compound within a certified chemical fume hood or other appropriate ventilated enclosure.
| Procedure | Key Steps and Precautions |
| Receiving and Unpacking | - Inspect package for damage upon arrival. - Wear appropriate PPE (gloves, lab coat, safety glasses). - Open in a well-ventilated area, preferably a fume hood. - Verify the container label matches the order information. |
| Storage | - Store in a cool, dry, and well-ventilated area. - Keep container tightly sealed. - Segregate from incompatible materials (e.g., strong oxidizing agents). - Follow any specific storage temperature requirements provided by the supplier. |
| Weighing and Preparation | - Perform all manipulations of solid material in a chemical fume hood or powder containment hood. - Use anti-static weigh paper or boats. - Prepare solutions in the fume hood. - Clearly label all solutions with the compound name, concentration, date, and your initials. |
| Spill Management | - Evacuate the immediate area. - Alert coworkers and your supervisor. - For small spills, use an appropriate absorbent material (e.g., chemical spill kit). - For large spills, contact your institution's EHS department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it in standard trash or down the drain.
| Waste Type | Disposal Protocol |
| Solid Waste | - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Includes contaminated gloves, weigh paper, and pipette tips. |
| Liquid Waste | - Collect in a sealed, compatible, and clearly labeled hazardous waste container. - Do not mix with other incompatible waste streams. |
| Sharps Waste | - Dispose of all contaminated needles and syringes in a designated sharps container. |
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of novel chemical compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
